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  • Product: 2-Iodo-1-methoxypropane
  • CAS: 22461-49-0

Core Science & Biosynthesis

Foundational

Reactivity of 2-Iodo-1-methoxypropane: Mechanistic Pathways and Enantioconvergent Applications in Drug Development

Executive Summary As drug development and agrochemical synthesis increasingly demand precise stereocontrol, understanding the mechanistic nuances of bifunctional alkyl halides is paramount. 2-Iodo-1-methoxypropane ( C4​H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical synthesis increasingly demand precise stereocontrol, understanding the mechanistic nuances of bifunctional alkyl halides is paramount. 2-Iodo-1-methoxypropane ( C4​H9​IO ) is a highly versatile secondary alkyl iodide. While traditionally plagued by competing bimolecular substitution and elimination pathways, recent advances in photoredox catalysis have unlocked its potential as a radical precursor. This technical guide dissects the fundamental reactivity of 2-iodo-1-methoxypropane and details its state-of-the-art application in enantioconvergent cross-coupling, written from the perspective of process chemistry and application science.

Part 1: Structural Profile & Fundamental Reactivity

The reactivity of 2-iodo-1-methoxypropane is dictated by the interplay between the highly polarizable carbon-iodine (C-I) bond at C2 and the adjacent β -methoxy group at C1.

The Suppression of Unimolecular Substitution ( SN​1 )

The C-I bond is exceptionally weak and polarizable, making iodine an excellent leaving group[1]. However, the β -methoxy group exerts a strong inductive electron-withdrawing effect (-I). If heterolytic cleavage of the C-I bond were to occur, the resulting secondary carbocation would be severely destabilized by this inductive pull. Because the oxygen atom is not directly attached to the carbocation center ( α -position), it cannot provide resonance stabilization (oxocarbenium formation). Consequently, unimolecular substitution ( SN​1 ) is kinetically disfavored[2].

The SN​2 vs. E2 Competition

With SN​1 suppressed, reactivity is funneled through bimolecular pathways[3].

  • SN​2 Pathway : Nucleophilic attack at the secondary carbon is viable but suffers from moderate steric hindrance[1]. Furthermore, classical SN​2 reactions are stereospecific (Walden inversion)[3]. Synthesizing enantiopure products requires expensive enantiopure 2-iodo-1-methoxypropane, which is often cost-prohibitive for industrial scale-up.

  • E2 Pathway : When treated with strong bases or sterically hindered nucleophiles, the reaction rapidly shifts toward bimolecular elimination ( E2 )[2]. Abstraction of a proton from C1 yields 1-methoxyprop-1-ene, a byproduct thermodynamically stabilized by conjugation with the oxygen lone pair.

ReactivityManifold Substrate 2-Iodo-1-methoxypropane (Secondary Alkyl Iodide) SN1 SN1 Pathway (Disfavored) Substrate->SN1 Weak Nucleophile Polar Protic Solvent SN2 SN2 Pathway (Stereospecific Inversion) Substrate->SN2 Strong Nucleophile Polar Aprotic Solvent E2 E2 Elimination (Alkene Byproducts) Substrate->E2 Strong Base Steric Hindrance Radical Radical Pathway (Enantioconvergent) Substrate->Radical Photo-Cu Catalysis C-I Homolysis

Reactivity pathways of 2-iodo-1-methoxypropane highlighting the shift to radical mechanisms.

Part 2: Overcoming SN​2 Limitations via Radical Pathways

To bypass the steric limitations of SN​2 and the stereospecific constraints of classical substitutions, modern process chemistry leverages radical pathways. The C-I bond in 2-iodo-1-methoxypropane has a relatively low bond dissociation energy (~234 kJ/mol). Under photoredox or transition-metal catalysis, this bond undergoes facile homolytic cleavage via Single Electron Transfer (SET)[4].

Because secondary alkyl radicals are planar (or rapidly interconverting), they lose their original stereochemical information. This allows for enantioconvergent catalysis , where a cheap, racemic mixture of 2-iodo-1-methoxypropane can be funneled into a single, enantiopure product under the control of a chiral catalyst[4].

Part 3: Enantioconvergent Synthesis of (S)-Metolachlor

A landmark demonstration of this reactivity was reported by Mondal and Fu, who developed a photoinduced copper-catalyzed enantioconvergent synthesis of β -amino ethers[4]. By coupling racemic 2-iodo-1-methoxypropane with 2-ethyl-6-methylaniline, they successfully synthesized the chiral amine precursor to the major herbicide (S)-metolachlor[4].

Mechanistic Causality

The catalytic system relies on CuBr, a racemic bisphosphine, an enantiopure diamine, and CsOAr⋅H2​O under blue light irradiation[4].

  • Photoexcitation & SET : The base facilitates the coordination of the aniline to the copper center, forming a L∗Cu(I)−NHAr complex. This complex absorbs blue light and transfers an electron to 2-iodo-1-methoxypropane.

  • Homolysis : The SET event triggers the cleavage of the C-I bond, generating a secondary alkyl radical and a Cu(II) intermediate.

  • Stereocontrolled Capture : The radical is captured by the Cu(II) species to form a Cu(III) intermediate. The spatial arrangement of the enantiopure diamine ligand dictates the trajectory of the subsequent reductive elimination, enforcing the (S)-configuration in the final C-N bond, overriding the initial stereochemistry of the alkyl halide[4].

CatalyticCycle CuI L*Cu(I)-NHAr Ground State CuI_Excited L*Cu(I)-NHAr* Excited State CuI->CuI_Excited Blue LED (456 nm) CuII L*Cu(II)-NHAr Intermediate CuI_Excited->CuII SET to Alkyl Iodide CuIII L*Cu(III)(Alkyl)(NHAr) Stereo-determining CuII->CuIII Recombination Product Chiral β-Amino Ether (Metolachlor Precursor) CuIII->Product Reductive Elimination AlkylIodide 2-Iodo-1-methoxypropane Radical Secondary Alkyl Radical AlkylIodide->Radical C-I Cleavage (-I⁻) Product->CuI Aniline + Base Radical->CuIII Radical Capture

Photoinduced copper-catalyzed enantioconvergent cycle for chiral C-N bond formation.

Part 4: Self-Validating Experimental Protocol

The following protocol details the enantioconvergent C-N coupling to synthesize the (S)-metolachlor precursor. Every step includes causality and in-process validation to ensure a robust, self-correcting workflow.

Step 1: Catalyst Pre-Assembly

  • Action : In a nitrogen-filled glovebox, combine CuBr (10 mol%), racemic bisphosphine ligand (10 mol%), and enantiopure diamine ligand (12 mol%) in anhydrous solvent (e.g., CPME).

  • Causality : Pre-complexation ensures the formation of the photoactive, chirally-templated L∗Cu(I) species before the introduction of the reactive alkyl iodide, preventing unselective background reactions.

  • Validation : The solution should exhibit a distinct color change (typically pale yellow to deep orange/red) indicating successful complexation.

Step 2: Substrate & Base Addition

  • Action : Add 2-ethyl-6-methylaniline (1.5 equiv) and CsOAr⋅H2​O (base). Stir for 15 minutes.

  • Causality : The aryloxide base deprotonates the aniline, facilitating its coordination to the copper center to form the critical L∗Cu(I)−NHAr complex[4].

Step 3: Halide Introduction & Degassing

  • Action : Add racemic 2-iodo-1-methoxypropane (1.0 equiv). Seal the Schlenk tube and perform three rigorous freeze-pump-thaw cycles.

  • Causality : Oxygen is a potent triplet quencher and radical scavenger. Complete degassing is mandatory to prevent the formation of peroxy radicals and irreversible oxidation of the Cu(I) catalyst.

Step 4: Photochemical Irradiation

  • Action : Irradiate the mixture with 456 nm Blue LEDs at a controlled temperature (20 °C) for 24 hours.

  • Validation : Monitor the reaction mixture color. A shift to dark brown indicates catalyst degradation. Validate conversion via GC-FID/MS; the disappearance of the 2-iodo-1-methoxypropane peak (m/z 200) confirms substrate consumption.

Step 5: Amidation to (S)-Metolachlor

  • Action : Quench the reaction with water and extract with EtOAc. React the crude secondary amine with chloroacetyl chloride and triethylamine[4].

  • Validation : Perform Chiral HPLC on the final amide. The process is validated if the enantiomeric excess (ee) is ≥71% .

Part 5: Quantitative Data & Analytics

The following table summarizes the quantitative impact of reaction parameters on the enantioconvergent coupling of 2-iodo-1-methoxypropane, utilizing data derived from the optimized conditions[4].

Table 1: Reaction Optimization and Scope Parameters
Reaction Condition / VariationMechanistic ImpactYield (%)Enantiomeric Excess (ee %)
Standard Conditions (CuBr, Chiral Diamine, Blue LED)Optimal radical generation and stereocontrolled capture[4].6571
Omission of Light Source Prevents photoexcitation of L∗Cu(I) ; no SET occurs.0N/A
Use of 2-Bromo-1-methoxypropane Higher C-Br bond energy prevents efficient homolytic cleavage.< 10ND
Omission of Chiral Diamine Loss of spatial templating during reductive elimination.Moderate0 (Racemic)
Substitution at R2 with TBS group Increased steric bulk hinders radical capture by Cu(II) [4].2360

References

  • Alkyl Halide Reactivity - MSU chemistry. Michigan State University.
  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. SUNY Oneonta.
  • 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts.
  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of 2-Iodo-1-methoxypropane

This guide provides comprehensive safety protocols and handling procedures for 2-Iodo-1-methoxypropane, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and handling procedures for 2-Iodo-1-methoxypropane, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction

2-Iodo-1-methoxypropane (C₄H₉IO) is an alkyl iodide compound utilized in various organic synthesis applications.[1][2] Its molecular structure presents specific handling challenges that necessitate a thorough understanding of its properties and potential hazards. Adherence to rigorous safety measures is paramount to mitigate risks associated with its use. This document serves as a foundational resource for establishing safe laboratory practices when working with this compound.

Chemical & Physical Properties

A fundamental aspect of safe handling is understanding the substance's physical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₄H₉IO[2][3]
Molecular Weight 200.02 g/mol [2][3]
Appearance Data not specified; likely a liquid.
Storage Temperature 2-8°C, Sealed in dry conditions.[2][3]

Hazard Identification and Toxicology

While specific GHS classification for 2-Iodo-1-methoxypropane is not consistently available, data from analogous iodo-alkane and methoxy-propane compounds suggest a cautious approach is warranted. The primary hazards are associated with flammability, skin and eye irritation, and potential toxicity.

GHS Hazard Statements (Anticipated based on similar compounds):

  • Flammable Liquid: Similar iodo-alkanes are classified as flammable liquids.[4][5] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[5][8][9]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[5][8]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[6][10]

Toxicological Profile Summary: Direct toxicological data for 2-Iodo-1-methoxypropane is limited. However, based on related compounds, exposure can lead to irritation of the skin, eyes, and respiratory tract.[9][11] Inhalation of high vapor concentrations of similar chemicals can cause symptoms like headache, dizziness, and nausea.[12]

Exposure Controls & Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential to minimize exposure.

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

  • Fume Hood: All handling of 2-Iodo-1-methoxypropane should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7][12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct chemical contact.[13]

PPE TypeSpecificationRationale & Citation
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[14] A face shield may be required for splash hazards.Protects against splashes and vapors that can cause serious eye irritation.[9][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[15][16] Glove thickness and material should be chosen based on the specific task and potential for contact.Prevents skin contact, which can cause irritation.[17] Contaminated gloves should be disposed of properly.[13]
Skin & Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[13][15] Chemical-resistant aprons or coveralls may be necessary for larger quantities.[18]Protects skin from accidental splashes and contact.[15]
Respiratory Protection Typically not required if work is performed in a certified fume hood. If ventilation is inadequate or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[16][19]Prevents inhalation of vapors, which may cause respiratory tract irritation.[11]

Safe Handling and Storage

Precautions for Safe Handling

Adherence to these protocols is crucial for preventing accidents and ensuring a safe laboratory environment.

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[7][20] Use non-sparking tools and explosion-proof equipment.[6][10]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][7]

  • Inert Atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation or reaction with air.

  • Personal Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[6][20]

Conditions for Safe Storage

Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][7]

  • Temperature: Store at 2-8°C as recommended.[2][3]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases to prevent hazardous reactions.[5][7][12]

  • Light Sensitivity: Store in a light-resistant container to prevent degradation.[5]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or accident.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately.[21] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[4][22]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][22] Seek medical attention if irritation develops or persists.[23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][22] Remove contact lenses if present and easy to do.[4] Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][23] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[22]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[23][24]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[23]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][17]

Accidental Release Measures

A systematic approach is required to safely manage spills.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup A 1. Evacuate Area & Alert Personnel B 2. Eliminate Ignition Sources A->B C 3. Don Appropriate PPE B->C D Is the spill large or small? C->D E Small Spill: Wipe up with inert absorbent material (e.g., cloth, sand). D->E Small F Large Spill: Dike the spill. Stop the flow if possible without risk. D->F Large H Collect absorbed material into a labeled, sealed container for hazardous waste. E->H G Absorb with vermiculite, dry sand, or earth. F->G G->H I Clean spill area thoroughly to remove residue. H->I J Dispose of waste through EHS. I->J K Restock spill kit and report incident. J->K

Caption: Emergency spill response workflow for 2-Iodo-1-methoxypropane.

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5][7]

  • Hazardous Decomposition Products: During a fire, hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen iodide may be formed.[17][23]

Disposal Considerations

Chemical waste must be managed to ensure safety and environmental compliance.

  • Waste Classification: 2-Iodo-1-methoxypropane and any contaminated materials should be treated as hazardous waste.[25]

  • Procedure: Collect waste in a suitable, sealed, and properly labeled container.[4][25]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][26] Do not dispose of down the drain or into the environment.[7]

References

  • SDS US for 2-Iodo-1-methoxypropane. (2023, February 19). Santa Cruz Biotechnology.
  • GHS Classification for a rel
  • 2-Iodo-2-methylpropane SDS.ECHEMI.
  • SAFETY DATA SHEET for 2-Methoxypropene. (2012, March 23). Fisher Scientific.
  • SAFETY DATA SHEET for Iodo methylpropane. (2009, September 26). Fisher Scientific.
  • First Aid Procedures for Chemical Hazards.NIOSH - CDC.
  • (2R)-1-Iodo-2-methoxypropane.ChemScene.
  • Safety First: Understanding 2-Iodopropane Handling and Storage. (2026, March 4). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY D
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.Oregon OSHA.
  • Standard Operating Procedure - Oxidizing Chemicals.Yale Environmental Health & Safety.
  • Material Safety Data Sheet for Sahara pigments. (2023, January 20).
  • SAFETY DATA SHEET for 2-Methoxypropene. (2012, March 23). Thermo Fisher Scientific.
  • Material Safety Data Sheet for 3-Azidopropanoyl chloride. (2024, December 19). BroadPharm.
  • Personal Protective Equipment Guidance. (2012, June 8).
  • Safety d
  • SAFETY DATA SHEET for Benzene, 1-iodo-2-methoxy-.Fisher Scientific.
  • CHEMICAL STORAGE Guidelines.University of St Andrews.
  • Recommended PPE to handle chemicals.Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET for 2-Iodo-2-methylpropane. (2012, March 14). Fisher Scientific.
  • (2S)-1-Iodo-2-methoxypropane.ChemScene.
  • Personal Protective Equipment Participant Guide.Midwest Consortium for Hazardous Waste Worker Training.
  • 2-iodo-1-methoxypropane (C4H9IO).PubChemLite.
  • 2-Methoxyprop-1-ene Safety D
  • Personal Protection Equipment (PPE) for Oil and Gas Personnel. (2024, July 31). HSI.
  • Material Safety Data Sheet for {2,2-}Dimethoxypropane. (2006, August 11). Spectrum Chemical.
  • Fire and protection in chemical manufacturing site.CFPA Europe.
  • 2-Iodo-1-methoxy-4-nitrobenzene SDS.ECHEMI.
  • 1-METHOXYPROPANE Safety D
  • METHOXYISOPROPYLAMINE.CAMEO Chemicals - NOAA.
  • Thermodynamic Stability of 1-Iodo-2-Methylcyclopropane: A Technical Guide.Benchchem.
  • 1-METHOXY-2-PROPANOL Safety D
  • 1-Iodo-2-methylpropane copper stabilizer, 97%.Sigma-Aldrich.
  • 2-Methoxypropene.
  • Waste Disposal Procedures for Laboratories. (2026, January 30). Environmental Health and Safety.
  • Safe Disposal of 2-Iodoselenophene: A Procedural Guide.Benchchem.

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Protocols & Analytical Methods

Method

Application Note: Enantioconvergent N-Alkylation using 2-Iodo-1-methoxypropane for the Asymmetric Synthesis of (S)-Metolachlor

Executive Summary & Strategic Utility 2-Iodo-1-methoxypropane (CAS 22461-49-0) is an unactivated, racemic secondary alkyl iodide widely utilized as a structural building block in advanced organic synthesis[1]. In pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

2-Iodo-1-methoxypropane (CAS 22461-49-0) is an unactivated, racemic secondary alkyl iodide widely utilized as a structural building block in advanced organic synthesis[1]. In pharmaceutical and agrochemical development, installing a 1-methoxypropan-2-yl moiety onto sterically hindered anilines via classical nucleophilic substitution ( SN​2 ) is notoriously difficult. The classical pathway is plagued by low yields, competing E2 elimination, and a complete lack of stereocontrol[2].

However, recent breakthroughs in photoinduced, copper-catalyzed cross-coupling have unlocked the ability to use racemic 2-iodo-1-methoxypropane in highly selective enantioconvergent N-alkylation reactions[2][3]. This application note details the mechanistic rationale and experimental protocols for utilizing this reagent in the asymmetric synthesis of the blockbuster herbicide (S)-metolachlor, providing researchers with a robust, self-validating framework for complex C-N bond formation[2][4].

Mechanistic Framework: Overcoming SN​2 Limitations

The direct coupling of 2-ethyl-6-methylaniline with 2-iodo-1-methoxypropane represents a dual challenge of reactivity (steric bulk) and enantioselectivity[2]. To bypass the high activation energy of the SN​2 pathway, this protocol employs a radical-based mechanism enabled by dual-ligand copper photocatalysis[3].

Causality of the Dual-Ligand System:

  • Photocatalyst Generation: A copper/bisphosphine/aryloxide complex ( [PCuI(OAr)] ) absorbs blue light to reach an excited state[3].

  • Radical Formation: The excited complex undergoes single-electron transfer (SET) with 2-iodo-1-methoxypropane, abstracting the iodine atom to generate a planar, achiral alkyl radical. This critical step effectively erases the initial stereocenter of the racemic starting material.

  • Enantioselective Capture: A separate chiral copper/diamine complex ( L∗CuII(NHAr) ) captures the alkyl radical. Reductive elimination from this highly organized chiral environment dictates the absolute stereochemistry of the newly formed C-N bond, yielding the enantioenriched β -amino ether[3].

Mechanism A [PCuI(OAr)] Ground State B [PCuI(OAr)]* Excited State A->B Blue LED D Alkyl Radical Intermediate B->D SET to Alkyl Iodide C 2-Iodo-1-methoxypropane (Racemic) C->D Iodine Abstraction E L*CuII(NHAr) Chiral Complex D->E Radical Capture F Enantioenriched β-Amino Ether E->F Reductive Elimination F->A Catalyst Regeneration

Mechanistic pathway of photoinduced copper-catalyzed enantioconvergent N-alkylation.

Experimental Protocols: Self-Validating Systems

The following protocols outline the two-step synthesis of (S)-metolachlor, emphasizing the critical operational parameters required to maintain catalytic efficiency and stereocontrol[2][4].

Protocol A: Photoinduced Enantioconvergent N-Alkylation

Objective: Synthesize the enantioenriched secondary amine intermediate from 2-ethyl-6-methylaniline and racemic 2-iodo-1-methoxypropane.

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox): In an argon-filled glovebox, charge an oven-dried photoreactor vial with CuBr (10 mol%), racemic bisphosphine ligand (10 mol%), chiral diamine ligand (12 mol%), and CsOAr⋅H2​O (1.5 equiv)[2][4].

    • Causality: The glovebox environment is strictly mandatory. Ambient oxygen rapidly quenches the excited state of the copper photocatalyst and irreversibly oxidizes the transient alkyl radical, leading to reaction failure.

  • Reagent Addition: Add 2-ethyl-6-methylaniline (1.0 equiv) and racemic 2-iodo-1-methoxypropane (1.5 equiv)[2].

    • Causality: A slight excess of the alkyl iodide compensates for minor mass losses due to radical homocoupling or premature quenching.

  • Solvent Dispensation: Add anhydrous, freeze-pump-thaw degassed solvent (e.g., THF) to achieve a 0.1 M concentration. Seal the vial securely with a PTFE-lined septum.

  • Photochemical Irradiation: Transfer the vial out of the glovebox. Irradiate the mixture using a Blue LED array ( 450 nm) at a controlled room temperature ( 25∘C ) for 24-48 hours[3].

    • Causality: Active cooling (e.g., a cooling block or fan) is required. Uncontrolled thermal energy from the LEDs can accelerate background racemic SN​2 pathways, severely degrading the target enantiomeric excess (ee).

  • Validation & Workup: Monitor the reaction via GC-MS. Upon complete consumption of the aniline, quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography to isolate the chiral secondary amine.

Protocol B: Amidation to (S)-Metolachlor

Objective: Convert the isolated secondary amine to the final active pharmaceutical/agrochemical ingredient, (S)-metolachlor.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (2.0 equiv) and cool the flask to 0∘C using an ice bath[4].

  • Electrophile Addition: Add chloroacetyl chloride (1.2 equiv) dropwise over 15 minutes[4].

    • Causality: Dropwise addition at 0∘C prevents localized heating and suppresses the formation of ketene byproducts from the highly reactive acid chloride.

  • Completion: Warm the mixture to room temperature and stir for 2 hours. Quench with water, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Final Validation: Analyze the purified (S)-metolachlor via Chiral HPLC to confirm the retention of stereochemical integrity[4].

Workflow Step1 1. Reagent Preparation 2-Ethyl-6-methylaniline + 2-Iodo-1-methoxypropane Step2 2. Photocatalytic N-Alkylation CuBr, Ligands, CsOAr·H2O, Blue LED Step1->Step2 Step3 3. Chiral Secondary Amine (Intermediate) Step2->Step3 Step4 4. Amidation Chloroacetyl Chloride, Et3N Step3->Step4 Step5 5. (S)-Metolachlor (65% Yield, 71% ee) Step4->Step5

Workflow for the asymmetric synthesis of (S)-metolachlor via sequential N-alkylation and amidation.

Data Presentation: Reaction Parameters & Outcomes

The following table summarizes the quantitative data and the logical justification for the reaction parameters in the synthesis of (S)-metolachlor[2][3][4].

ParameterCondition / ResultCausality / Impact
Alkylating Agent 2-Iodo-1-methoxypropane (1.5 eq)Generates the requisite 1-methoxypropan-2-yl radical upon SET.
Nucleophile 2-Ethyl-6-methylaniline (1.0 eq)Highly sterically hindered; classical SN​2 is effectively suppressed[2].
Catalyst System CuBr / Bisphosphine / Chiral DiamineDual-role: Acts as both the photo-absorber and the chiral cross-coupling center.
Light Source Blue LEDs ( 450 nm)Provides the specific photon energy required to excite the [PCuI(OAr)] complex.
Overall Yield 65%Demonstrates high efficiency despite the steric bulk of the ortho-substituted aniline[4].
Enantiomeric Excess 71% eeProves successful enantioconvergence from a completely racemic starting material[4].

References

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Photoinduced, Copper-Catalyzed Enantioconvergent Synthesis of β-Aminoalcohol Derivatives Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Photoinduced, Copper-Catalyzed Enantioconvergent Synthesis of β-Aminoalcohol Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

Application Note: Enantioconvergent C–N Cross-Coupling Protocols Utilizing 2-Iodo-1-methoxypropane

Executive Summary As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing stereodefined C–N bonds from unactivated alkyl halides. 2-Iodo-1-methoxypropane (CAS: 22461-49-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing stereodefined C–N bonds from unactivated alkyl halides. 2-Iodo-1-methoxypropane (CAS: 22461-49-0) is a prime example of an unactivated secondary alkyl iodide (a β-haloether) that historically resisted classical nucleophilic substitution due to competing elimination pathways 1[1].

However, recent advancements in photoinduced, copper-catalyzed cross-coupling have transformed this racemic building block into a highly valuable precursor for chiral N-aryl β-amino ethers. This technical guide outlines a robust, self-validating protocol for the enantioconvergent nucleophilic substitution of racemic 2-iodo-1-methoxypropane with 2-ethyl-6-methylaniline. This specific transformation serves as the critical step in the asymmetric synthesis of the widely used herbicide (S)-metolachlor 2[2].

Mechanistic Causality & Reaction Design

The core of this methodology is a dual-catalytic system driven by visible light. By employing a catalytic matrix of CuBr, a racemic bisphosphine, and an enantiopure diamine ligand, we achieve both high reactivity and strict stereocontrol 2[2].

  • Stereocenter Ablation via SET: Under blue LED irradiation, the Cu-amidate complex (formed in situ with the aniline nucleophile and a CsOAr·H₂O base) undergoes photoexcitation. This excited species donates an electron to racemic 2-iodo-1-methoxypropane via Single Electron Transfer (SET), cleaving the C–I bond and generating a prochiral alkyl radical. This step effectively erases the initial stereochemistry of the racemic halide 1[1].

  • Enantioselective Recombination: The transient alkyl radical rapidly recombines with the chiral Cu(II) intermediate. The spatial environment dictated by the enantiopure diamine ligand forces the C–N bond formation to occur with high facial selectivity, yielding the enantioenriched secondary amine regardless of the starting material's enantiomeric ratio 1[1].

Workflow Visualization

G A Racemic 2-Iodo-1-methoxypropane + 2-Ethyl-6-methylaniline B Photoexcited Cu-Amidate Complex (Blue LEDs, Chiral Diamine) A->B CuBr, Ligands, CsOAr C Prochiral Alkyl Radical (Stereocenter Ablation) B->C Single Electron Transfer (SET) D Stereoselective C-N Bond Formation C->D Radical Recombination E Enantioenriched Secondary Amine (Precursor to S-Metolachlor) D->E Catalyst Turnover F Amidation (Chloroacetyl chloride, Et3N) E->F Isolation & Purification G (S)-Metolachlor (Target Herbicide) F->G Acylation (0 °C to RT)

Workflow of photoinduced enantioconvergent C-N coupling to (S)-metolachlor.

Quantitative Data Summary

The following table summarizes the optimized parameters and quantitative outcomes for the synthesis of (S)-metolachlor and related derivatives using this methodology 2[2].

ParameterValue / Description
Electrophile Racemic 2-iodo-1-methoxypropane
Nucleophile 2-ethyl-6-methylaniline
Catalyst System CuBr / racemic bisphosphine / enantiopure diamine
Base / Additive CsOAr·H₂O
Energy Source Blue LEDs (Visible Light)
Target Product (S)-metolachlor
Overall Yield 65%
Enantiomeric Excess (ee) 71%
Substrate Variant (TBS at R₂) 23% yield, 60% ee (Demonstrates steric limitations)
Self-Validating Experimental Protocols
Protocol 1: Photoinduced Enantioconvergent N-Alkylation

Objective: Synthesis of the enantioenriched secondary amine intermediate. Self-Validating Mechanism: This protocol utilizes an internal standard (e.g., dodecane) added prior to irradiation. Aliquots are analyzed via GC-FID. A strict light-dark cycling test is performed during the first hour; a complete halt in product formation during the "dark" phase validates the absolute photochemical dependence of the radical generation, ensuring the mechanism is proceeding as designed rather than via thermal background pathways.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge a flame-dried 10 mL borosilicate vial with CuBr (10 mol%), racemic bisphosphine ligand (10 mol%), and the enantiopure diamine ligand (12 mol%). Dissolve in anhydrous solvent (e.g., MTBE) and stir for 15 minutes.

    • Causality: The glovebox environment ensures the strict exclusion of moisture and oxygen, which would otherwise prematurely oxidize the active Cu(I) species to an inactive Cu(II) state.

  • Addition of Reagents: To the active complex, add CsOAr·H₂O (1.5 equiv), 2-ethyl-6-methylaniline (1.0 equiv), and racemic 2-iodo-1-methoxypropane (1.2 equiv).

    • Causality: The specific aryloxide hydrate base facilitates aniline deprotonation without poisoning the copper catalyst, while the hydrate network stabilizes the transition state.

  • Degassing: Seal the vial with a PTFE-lined septum, remove it from the glovebox, and perform three rigorous freeze-pump-thaw cycles.

    • Causality: Complete removal of dissolved oxygen is critical. Oxygen is a potent radical scavenger; failure to degas will result in the quenching of the transient alkyl radical intermediate and complete reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (approx. 450 nm). Irradiate at -78 °C to room temperature (depending on the specific thermal stability of the chosen diamine) with vigorous stirring for 24 hours.

    • Causality: Blue light provides the exact energy required to excite the Cu-amidate complex for the SET event without degrading the organic substrates.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the enantioenriched secondary amine via flash column chromatography (silica gel, hexanes/EtOAc).

Protocol 2: Amidation to (S)-Metolachlor

Objective: Conversion of the secondary amine to the final tertiary amide. Self-Validating Mechanism: Reaction completion is validated by the complete consumption of the secondary amine via TLC (ninhydrin stain negative) and the appearance of distinct amide rotamers in the ¹H NMR spectrum of the crude mixture, confirming successful acylation.

Step-by-Step Methodology:

  • Setup: Dissolve the purified enantioenriched secondary amine (from Protocol 1) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 2.0 equiv) as an acid scavenger.

  • Acylation: Cool the solution to 0 °C using an ice bath. Dropwise add chloroacetyl chloride (1.2 equiv) via syringe over 10 minutes.

    • Causality: Cooling controls the highly exothermic acylation process, preventing thermal degradation of the enantioenriched amine and suppressing side reactions such as ketene formation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the remaining acyl chloride with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines/Et₃N), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield (S)-metolachlor (65% overall yield, 71% ee) 2[2].

References
  • Some Items of Interest to Process R&D Chemists and Engineers, ACS Publications. URL:[Link]

  • Photoinduced, Copper-Catalyzed Enantioconvergent Synthesis of β-Aminoalcohol Derivatives, Journal of the American Chemical Society. URL:[Link]

Sources

Method

Application Note: Scalable Synthesis and Isolation Protocols for 2-Iodo-1-methoxypropane

Executive Summary 2-Iodo-1-methoxypropane is a highly reactive, versatile alkylating agent utilized extensively in medicinal chemistry and advanced materials synthesis. The conversion of its abundant precursor, 1-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-1-methoxypropane is a highly reactive, versatile alkylating agent utilized extensively in medicinal chemistry and advanced materials synthesis. The conversion of its abundant precursor, 1-methoxy-2-propanol (propylene glycol monomethyl ether), to the corresponding secondary iodide presents specific regiochemical and purification challenges at scale. This application note details two field-proven, scalable synthetic methodologies: the direct Appel Iodination and the two-step Mesylate-Finkelstein Sequence . Both routes are optimized to prevent ether cleavage, suppress carbocation-mediated rearrangements, and provide self-validating visual cues during execution.

Mechanistic Rationale & Pathway Design

The synthesis of 2-iodo-1-methoxypropane requires careful selection of reagents due to the presence of the aliphatic methyl ether. Traditional iodination using concentrated Hydroiodic acid (HI) is fundamentally incompatible with this substrate, as strong Brønsted acids will readily cleave the ether linkage. Furthermore, the reaction must be strictly controlled to proceed via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1].

The Regiochemical Imperative: If the reaction were allowed to proceed via an SN​1 pathway, the resulting secondary carbocation would be highly susceptible to neighboring group participation (anchimeric assistance) from the adjacent methoxy oxygen. This would form a symmetrical three-membered cyclic oxonium intermediate. Subsequent ring-opening by the iodide nucleophile would yield an inseparable, scrambled mixture of 1-iodo-2-methoxypropane and the desired 2-iodo-1-methoxypropane.

To guarantee regiochemical fidelity, we employ two strictly SN​2 -driven methodologies:

  • Route A (The Appel Reaction): Utilizes triphenylphosphine ( PPh3​ ), iodine ( I2​ ), and imidazole. The imidazole is critical; it acts as a weak base to scavenge the HI generated in situ, maintaining a near-neutral pH and protecting the ether moiety[2][3]. The reaction proceeds via a halophosphonium intermediate, ensuring a clean SN​2 inversion at the secondary carbon.

  • Route B (The Finkelstein Approach): A robust two-step sequence. First, the alcohol is converted to a highly reactive methanesulfonate (mesylate) ester. Second, a classic Finkelstein reaction is employed using sodium iodide ( NaI ) in anhydrous acetone. The thermodynamic driving force of this step is the differential solubility of the alkali metal salts: NaI is highly soluble in acetone, whereas the sodium mesylate ( NaOMs ) byproduct is insoluble and precipitates, driving the equilibrium forward[4].

SyntheticStrategy cluster_A Route A: Direct Iodination cluster_B Route B: Two-Step Sequence SM 1-Methoxy-2-propanol Appel Appel Reaction (I2, PPh3, Imidazole) SM->Appel Mesyl Mesylation (MsCl, Et3N) SM->Mesyl Product 2-Iodo-1-methoxypropane Appel->Product SN2 Inversion Finkel Finkelstein Reaction (NaI, Acetone) Mesyl->Finkel Mesylate Intermediate Finkel->Product SN2 Inversion

Workflow comparison of Route A (Appel) and Route B (Finkelstein) for 2-Iodo-1-methoxypropane.

Quantitative Data Presentation

When selecting a route for scale-up, chemists must balance step count against purification bottlenecks. The Appel reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO), which is notoriously difficult to remove at a multi-kilogram scale. The Finkelstein route, while requiring two steps, generates water-soluble or easily filterable byproducts, making it superior for large-scale manufacturing.

Process ParameterRoute A: Appel IodinationRoute B: Mesylate-Finkelstein Sequence
Overall Yield 65% – 75%80% – 90% (over two steps)
Step Count 12
Atom Economy Low (Generates massive TPPO waste)Moderate (Generates Et3​N⋅HCl and NaOMs )
Scalability Moderate (TPPO removal is a bottleneck)High (Byproducts are easily filtered/washed)
Primary IPC / Validation Decolorization of I2​ , TLC monitoringPrecipitation of Et3​N⋅HCl and NaOMs

Experimental Protocols

Protocol A: Direct Synthesis via the Appel Reaction

This protocol is optimal for discovery-scale synthesis (< 50 grams) where rapid access to the product is prioritized over atom economy.

Reagents:

  • 1-Methoxy-2-propanol (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (1.2 eq)

  • Imidazole (1.5 eq)

  • Iodine ( I2​ ) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Workflow:

  • Phosphonium Salt Generation: To a flame-dried flask under nitrogen, add PPh3​ and imidazole in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add I2​ portion-wise.

    • Self-Validation Check: The solution will initially turn dark brown. As the active halophosphonium species forms, the color will dissipate into a pale yellow suspension.

  • Substrate Addition: Once the I2​ is fully consumed, add 1-methoxy-2-propanol dropwise over 15 minutes to control the mild exotherm.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (10% EtOAc in Hexanes; the product is UV-inactive but stains strongly with KMnO4​ ).

  • Quench & Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Check: Any residual brown iodine color will immediately turn clear, confirming the neutralization of excess oxidant[3].

  • Purification (TPPO Removal): Separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure. To precipitate the TPPO, triturate the crude viscous residue vigorously with cold hexanes/diethyl ether (9:1). Filter the white solid (TPPO) through a pad of Celite. Concentrate the filtrate to yield the target iodide.

Protocol B: Scalable Mesylate-Finkelstein Sequence

This protocol is the industry standard for multi-kilogram scale-up due to its highly crystalline, easily removable byproducts.

Step 1: Mesylation

  • Dissolve 1-methoxy-2-propanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (8 volumes) at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Self-Validation Check: The immediate formation of a dense white precipitate ( Et3​N⋅HCl ) confirms the reaction is proceeding.

  • Stir for 1 hour at 0 °C. Quench with water, wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield the crude mesylate as a pale yellow oil. Use directly in Step 2.

Step 2: Finkelstein Displacement

  • Dissolve the crude mesylate (1.0 eq) in anhydrous acetone (10 volumes).

  • Add finely powdered, anhydrous sodium iodide ( NaI , 2.0 eq).

  • Heat the mixture to a gentle reflux (56 °C) for 6–12 hours.

    • Self-Validation Check: The progressive accumulation of a fine white precipitate ( NaOMs ) in the reaction vessel is the thermodynamic signature of a successful SN​2 displacement[4][5].

  • Workup: Cool the reaction to room temperature and filter off the NaOMs salts. Concentrate the acetone filtrate under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with 5% Na2​S2​O3​ to remove any liberated iodine, dry over MgSO4​ , and concentrate to yield 2-Iodo-1-methoxypropane.

Handling Note: Low molecular weight alkyl iodides are light-sensitive. Store the final product in an amber vial over a small piece of copper wire (to scavenge free iodine radicals) at 4 °C.

FinkelsteinMechanism Step1 Step1 Step2 Step 2: SN2 Attack I- (from NaI) attacks secondary carbon of R-OMs Step1->Step2 Step3 Step 3: Leaving Group Departure Mesylate (OMs-) leaves, inverting stereocenter Step2->Step3 Step4 Step4 Step3->Step4

Mechanistic sequence of the Finkelstein reaction highlighting the thermodynamic precipitation drive.

References

  • Source: grokipedia.
  • Source: benchchem.
  • Source: youtube.
  • Source: benchchem.
  • Source: acs.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Iodo-1-methoxypropane

Welcome to the technical support center for the purification of 2-iodo-1-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-iodo-1-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in its purification. The following information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture for the synthesis of 2-iodo-1-methoxypropane?

When synthesizing 2-iodo-1-methoxypropane, particularly from 1-methoxy-2-propanol, the impurities you are likely to encounter depend on the synthetic route. A common method for this conversion is the Appel reaction, which uses triphenylphosphine (PPh₃) and an iodine source like iodine (I₂) or carbon tetraiodide (CI₄).[1][2][3][4]

Common Impurities Include:

  • Unreacted Starting Material: 1-methoxy-2-propanol.

  • Phosphine-Related Byproducts: Triphenylphosphine oxide (TPPO) is a major byproduct when using PPh₃.[1][3]

  • Iodine-Containing Byproducts: Residual elemental iodine (I₂) or iodoform (CHI₃) if carbon tetraiodide is used.[1]

  • Solvent Residues: Solvents from the reaction and workup (e.g., dichloromethane, acetonitrile, ether).

  • Elimination Products: Small amounts of elimination byproducts may form, especially under basic conditions or at elevated temperatures.

The presence of these impurities can complicate purification and affect the yield and purity of the final product.

Q2: My crude 2-iodo-1-methoxypropane has a distinct brown or purple color. What causes this and how can I remove it?

A brown or purple color in your crude product is almost always due to the presence of elemental iodine (I₂).[5][6] Alkyl iodides can be sensitive to light and heat, leading to decomposition and the release of free iodine.[5][7]

Troubleshooting Protocol: Decolorization

  • Aqueous Wash with a Reducing Agent: The most effective method to remove iodine is to wash the organic solution of your crude product with an aqueous solution of a mild reducing agent.

    • Procedure: Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. In a separatory funnel, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6][8] Continue washing until the organic layer is colorless. The thiosulfate reduces iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.[6]

    • Alternative: A dilute solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can also be used.

  • Follow-up Washes: After the thiosulfate wash, wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities and to aid in drying.[9][10]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[9][10]

Prevention: To minimize decomposition, store both crude and purified 2-iodo-1-methoxypropane in a dark bottle, away from light and heat.[6] Adding a small piece of copper wire can also help to stabilize alkyl iodides.[7][11]

Q3: I'm struggling to remove triphenylphosphine oxide (TPPO) from my product. It co-elutes with my product during column chromatography. What are my options?

Triphenylphosphine oxide (TPPO) is a notoriously difficult impurity to remove due to its moderate polarity, which often causes it to co-elute with the desired product in silica gel chromatography.[9]

Troubleshooting Strategies for TPPO Removal:

  • Strategy 1: Precipitation/Filtration (for less polar products)

    • Principle: TPPO has low solubility in nonpolar solvents like pentane or hexane, while many alkyl iodides are more soluble.

    • Protocol: Concentrate the reaction mixture to a thick oil. Add a minimal amount of a nonpolar solvent system like pentane/ether. The TPPO should precipitate as a white solid. Filter the mixture through a plug of silica gel, eluting your product with more of the solvent mixture. The TPPO will remain at the top of the silica plug.[12][13][14] This may need to be repeated for complete removal.[12][13][14]

  • Strategy 2: Acid-Base Extraction (if your product is stable to acid and lacks a basic group)

    • Principle: This method is not directly for TPPO but can be used if your product has a basic nitrogen group, allowing for its separation from the neutral TPPO.

    • Protocol: Dissolve the crude mixture in an organic solvent. Wash with dilute aqueous HCl. The protonated amine product will move to the aqueous layer, leaving TPPO in the organic layer. Separate the layers, then basify the aqueous layer and extract your product back into an organic solvent.[15]

  • Strategy 3: Complexation with Metal Salts

    • Principle: Certain metal salts can form complexes with TPPO, aiding in its removal.

    • Protocol: The addition of magnesium chloride (MgCl₂) in toluene has been reported to precipitate TPPO, allowing for its removal by filtration.[15]

  • Strategy 4: Modifying the Reaction

    • Prevention is better than cure: Consider using polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be easily removed by filtration at the end of the reaction, greatly simplifying the workup.[9]

Purification Workflows

The choice of purification strategy depends heavily on the scale of the reaction and the nature of the impurities. Below are two common workflows.

Workflow 1: Aqueous Workup and Extraction

This is the first line of defense for removing water-soluble impurities and residual reagents.

G start Crude Reaction Mixture quench Quench with aq. Na2S2O3 to remove I2 start->quench extract Extract with Organic Solvent (e.g., Ether, EtOAc) quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product for Further Purification concentrate->crude_product

Caption: Standard aqueous workup for crude 2-iodo-1-methoxypropane.

Workflow 2: Chromatographic Purification

Flash column chromatography is often necessary to achieve high purity, especially to separate the product from nonpolar byproducts and residual starting material.

G start Crude Product after Aqueous Workup dissolve Dissolve in minimal nonpolar solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with a Solvent Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate in vacuo combine->concentrate final_product Pure 2-Iodo-1-methoxypropane concentrate->final_product

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Aqueous Workup 1. Product has some water solubility. 2. Product is volatile and lost during solvent removal. 3. Emulsion formation during extraction.1. Back-extract the combined aqueous layers with fresh organic solvent.[9] 2. Use a rotary evaporator at a controlled temperature and pressure. Cool the receiving flask. 3. Add brine to the separatory funnel to help break the emulsion. If persistent, filter through a pad of Celite.
Product Decomposes on Silica Gel Column Alkyl iodides can be unstable on silica gel, especially if the silica is acidic or if the chromatography is prolonged.1. Use a less acidic stationary phase like neutral alumina. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine like triethylamine. 3. Keep the chromatography run as short as possible. 4. Consider low-temperature chromatography to enhance stability.[16]
Product is a Colorless Oil but Turns Yellow/Brown on Standing Decomposition due to exposure to light or trace acid.1. Store the purified product in an amber vial under an inert atmosphere (nitrogen or argon). 2. Store in a refrigerator or freezer. 3. Ensure all residual acid from the workup or chromatography has been removed. Consider filtering through a small plug of basic alumina.
Final Purification by Distillation is Unsuccessful 1. The boiling point is too high, causing decomposition at atmospheric pressure. 2. The compound is thermally unstable.1. Use vacuum distillation to lower the boiling point.[17][18][19] This is the preferred method for purifying thermally sensitive compounds. 2. Ensure the distillation apparatus is free of leaks to maintain a stable, low pressure.[19]
Physical Properties for Purification
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
2-Iodo-1-methoxypropane 200.02Not well documented, but estimated to be higher than related alkyl iodides (e.g., 1-iodo-2-methylpropane at 120-121 °C).[11] Likely requires vacuum distillation.Insoluble in water; soluble in common organic solvents like ether and alcohol.[11]
1-methoxy-2-propanol (Starting Material) 90.12119-120 °CSoluble in water and organic solvents.
Triphenylphosphine oxide (TPPO) 278.28360 °C (decomposes)Slightly soluble in water; soluble in polar organic solvents like dichloromethane and ethyl acetate; poorly soluble in nonpolar solvents like hexane.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Appel Iodinations with Carbon Tetraiodide.
  • Unknown. (n.d.). How to Remove Sticky Reagents during Workup.
  • Shenvi Lab. (n.d.). Work up tips.
  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Removing ADDP Byproducts.
  • Various Authors. (2014, September 6). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? ResearchGate.
  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
  • Shimizu, H., Mizuuchi, N., & Yokoyama, F. (1967). Method of removing alkyl iodides or mixtures of iodine and alkyl iodides from a gas phase and an aqueous solution phase by utilizing ion exchange resins. (Patent). ETDEWEB.
  • Google Patents. (n.d.). US5220058A - Iodide removal process.
  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions.
  • Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2004). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 69(8), 2774–2777.
  • Wikipedia. (n.d.). Appel reaction.
  • Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification.
  • Benchchem. (n.d.). Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide.
  • Grokipedia. (n.d.). Appel reaction.
  • Wikipedia. (n.d.). Vacuum distillation.
  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Final Products from Iodomethane Reactions.
  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation.
  • Sihai Energy Technology. (2024, October 11). Understanding Vacuum Distillation.
  • Sigma-Aldrich. (n.d.). 1-Iodo-2-methylpropane.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-Iodo-1-methoxypropane

Welcome to the Process R&D Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for the synthesis of 2-Iodo-1-methoxypropane.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for the synthesis of 2-Iodo-1-methoxypropane. Because secondary alkyl iodides are highly prone to elimination, isomerization, and photolytic degradation, selecting the correct regiopure precursor and mild reaction conditions is critical for high-yield synthesis.

Part 1: Mechanistic Pathways & Workflow

The synthesis of 2-Iodo-1-methoxypropane requires careful route selection. While direct iodoetherification of propene is possible, it suffers from poor regioselectivity. The industry-standard approach relies on the deoxyiodination of 1-methoxy-2-propanol.

G SM 1-Methoxy-2-propanol (Regiopure Precursor) CeCl3 CeCl3·7H2O / NaI MeCN, Reflux (High Regiopurity) SM->CeCl3 Route A (Preferred) Appel PPh3 / I2 / Imidazole Toluene, 60°C (TPPO Byproduct) SM->Appel Route B Propene Propene + Methanol (Alternative Precursor) Iodoether I2 / MeOH Iodoetherification (Regioselectivity Issues) Propene->Iodoether Route C Product 2-Iodo-1-methoxypropane (Target Molecule) CeCl3->Product Appel->Product Iodoether->Product Minor Product

Mechanistic pathways for 2-Iodo-1-methoxypropane synthesis.

Part 2: Quantitative Reaction Parameter Comparison

To assist in route selection, the following table summarizes the quantitative data and expected outcomes for the three primary synthetic pathways.

Synthetic RouteReagents & CatalystSolventTemp (°C)Typical Yield (%)Primary Byproduct / Issue
Lewis Acid Mediated CeCl3·7H2O, NaIAcetonitrile80 (Reflux)85 - 90Minimal (Aqueous wash removes salts)
Appel-Type Iodination PPh3, I2, ImidazoleToluene60 - 8570 - 80Triphenylphosphine oxide (TPPO)
Iodoetherification I2, Methanol, OxidantMethanol0 - 25< 40 (Regio-mix)1-Iodo-2-methoxypropane (Major)

Part 3: Self-Validating Experimental Protocol

The most efficient, mild approach to synthesize 2-Iodo-1-methoxypropane without triggering E1/E2 elimination is the use of the CeCl3·7H2O/NaI system . Cerium(III) chloride acts as a highly oxophilic Lewis acid that coordinates to the alcohol oxygen, creating an excellent leaving group without the need for harsh Brønsted acids[1].

Step-by-Step Methodology:

  • Preparation & Activation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1.2 equivalents of Sodium Iodide (NaI) in anhydrous acetonitrile (10 mL per mmol of alcohol). Add 1.5 equivalents of Cerium(III) chloride heptahydrate (CeCl3·7H2O).

    • Causality: Pre-stirring allows the formation of the active Ce-I iodinating complex.

    • Validation Check: The suspension will transition to a fine, uniform slurry after 15 minutes, visually confirming proper complexation.

  • Substitution: Add 1.0 equivalent of 1-methoxy-2-propanol dropwise. Heat the mixture to reflux (~80 °C) for 15-20 hours.

    • Causality: The Lewis acid coordinates to the alcohol's oxygen, lowering the activation energy for nucleophilic attack by the soft iodide ion, bypassing elimination pathways.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the low-R_f alcohol spot (visualized with KMnO4) and the appearance of a high-R_f, UV-active iodide spot validates the chemical conversion.

  • Quenching & Workup: Cool to room temperature. Dilute with diethyl ether and wash successively with water, 10% aqueous sodium thiosulfate, and brine.

    • Causality: Sodium thiosulfate reduces any liberated molecular iodine (I2) back to water-soluble iodide (I-).

    • Validation Check: The immediate color transition of the organic layer from purple/brown to pale yellow/colorless is a visual self-validation that the iodine radicals have been successfully quenched.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via short-path distillation if necessary.

Part 4: Troubleshooting & FAQs

Q1: Why does my Appel-type reaction yield a mixture of products and a stubborn solid byproduct? A1: The classical 2 utilizes PPh3/I2/Imidazole[2]. For secondary alcohols like 1-methoxy-2-propanol, the reaction can proceed with partial elimination if the temperature exceeds 60°C. Furthermore, it generates stoichiometric triphenylphosphine oxide (TPPO), which co-elutes with the product. Troubleshooting Fix: Switch the solvent from dichloromethane (DCM) to toluene. TPPO is highly insoluble in cold toluene. By cooling the post-reaction mixture to 0°C, the TPPO precipitates and can be filtered off through a Celite pad, acting as a built-in purification step.

Q2: Can I synthesize 2-Iodo-1-methoxypropane directly from propene via iodoetherification? A2: It is strongly discouraged for this specific isomer. Iodoetherification of propene with I2 and methanol proceeds via a bridged iodonium ion. Because the intermediate is asymmetric, methanol attacks the more substituted carbon (C2) to stabilize the developing positive charge (Markovnikov addition)[3]. This yields 1-iodo-2-methoxypropane as the major product. Deoxyiodination of 1-methoxy-2-propanol is the only reliable way to ensure regiopurity.

Q3: My isolated 2-Iodo-1-methoxypropane degrades and turns pink over time. What is the mechanism, and how do I stabilize it? A3: Alkyl iodides possess a relatively weak carbon-iodine bond (~234 kJ/mol). Ambient light (photolysis) or thermal stress induces homolytic cleavage of the C-I bond, generating iodine radicals that recombine to form molecular iodine (I2), which imparts the pink/brown discoloration. Troubleshooting Fix: Store the compound in an amber glass vial at -20°C over a small piece of copper wire or silver foil. The metal acts as a radical scavenger, forming insoluble CuI or AgI and driving the equilibrium away from further degradation. The liquid remaining strictly colorless over time validates the stabilization.

References

  • Source: Journal of Organic Chemistry (via cmu.edu)
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction Source: Organic Synthesis Portal URL
  • The reaction of propene with iodine bromide (Bridged Iodonium Ion Mechanisms)

Sources

Troubleshooting

🔬 Frequently Asked Questions (FAQs): Troubleshooting Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working with 2-Iodo-1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working with 2-Iodo-1-methoxypropane (CAS 22461-49-0).

This secondary alkyl iodide is a highly versatile electrophile, famously utilized in the enantioconvergent nucleophilic substitution of 2-ethyl-6-methylaniline to synthesize the herbicide (S)-metolachlor[1]. However, the synergistic effects of an excellent iodide leaving group[2] and a β -methoxy group introduce competing kinetic pathways. This guide decodes the causality behind common side reactions and provides self-validating protocols to ensure your syntheses remain high-yielding and reproducible.

Q1: Why am I observing high yields of methoxypropene instead of my desired alkylated product?

The Causality: You are observing E2 Elimination (Dehydrohalogenation) . 2-Iodo-1-methoxypropane is a secondary alkyl halide. The iodide ion is an exceptionally large, polarizable, and excellent leaving group[2]. When you introduce a nucleophile that also possesses strong basicity (e.g., primary amines, alkoxides), the activation energy for removing the slightly acidic α -proton drops below the activation energy required for the steric backside attack (S N​ 2). This kinetic competition heavily favors the E2 pathway, resulting in volatile 1-methoxypropene or 3-methoxypropene side products.

The Fix:

  • Solvent Selection: Switch to a highly polar, aprotic solvent like N-methyl-2-pyrrolidinone (NMP). NMP solvates cations effectively while leaving anions "naked," thereby accelerating the S N​ 2 attack rate exponentially compared to the E2 rate[1].

  • Temperature Control: S N​ 2 pathways have lower entropy requirements than E2 pathways. Lowering the reaction temperature (e.g., 0 °C to 10 °C) suppresses elimination.

Q2: My nucleophilic substitution yielded a mixture of 1-methoxy-2-substituted and 2-methoxy-1-substituted regioisomers. How did the methoxy group move?

The Causality: This is a classic case of Neighboring Group Participation (NGP) , also known as anchimeric assistance[3]. The oxygen atom of the β -methoxy group acts as an internal nucleophile. Because intramolecular reactions are kinetically favored over intermolecular ones, the oxygen lone pair attacks the C2 carbon, displacing the iodide and forming a highly strained, 3-membered cyclic oxonium ion (oxiranium intermediate)[3]. When your external nucleophile finally attacks, it can open this ring at either the C1 or C2 position, leading to a mixture of regioisomers and the loss of any stereochemical fidelity.

The Fix:

  • Avoid highly ionizing conditions (such as polar protic solvents or Lewis acid catalysts) that encourage the departure of the iodide ion before the external nucleophile can attack.

  • Ensure your external nucleophile is present in high concentration to outcompete the intramolecular cyclization.

NGP_Mechanism SM 2-Iodo-1-methoxypropane (Secondary Iodide) Oxonium Cyclic Oxonium Ion Intermediate (3-membered) SM->Oxonium Internal Attack (-I⁻) ProdA Desired Product (Nucleophile at C2) Oxonium->ProdA Nu⁻ Attack at C2 ProdB Rearranged Product (Nucleophile at C1) Oxonium->ProdB Nu⁻ Attack at C1

Fig 1: Neighboring Group Participation (NGP) mechanism leading to product isomerization.

Q3: I am trying to form a Grignard reagent, but I am recovering a large amount of dimerized alkane. What is going wrong?

The Causality: Secondary alkyl iodides are highly susceptible to Wurtz-type homocoupling . During the single-electron transfer (SET) process on the magnesium surface, the resulting carbon-centered radical can react with an unreacted molecule of 2-iodo-1-methoxypropane rather than undergoing the second electron transfer to form the stable Grignard reagent.

The Fix:

  • Do not use standard magnesium turnings. Instead, utilize a halogen-metal exchange protocol using Isopropylmagnesium chloride–lithium chloride complex (Turbo-Grignard, i PrMgCl·LiCl) at strictly controlled low temperatures (-20 °C)[1].

📊 Quantitative Troubleshooting Matrix

To streamline your reaction optimization, consult the following data matrix summarizing the primary side reactions, their observable analytical consequences, and targeted mitigation strategies.

Side Reaction PathwayPrimary CausalityObservable Consequence (GC-MS / NMR)Mitigation Strategy
E2 Elimination High basicity of nucleophile; High temperature.Loss of mass (-128 Da for HI); Formation of alkene peaks in 1 H NMR (4.5-6.0 ppm).Lower temperature to 0 °C; Use non-nucleophilic bases (e.g., DIPEA); Switch to NMP solvent.
Isomerization (NGP) Anchimeric assistance by β -methoxy oxygen[3].Two distinct product peaks of identical mass; Mixed regiochemistry.Increase nucleophile concentration; Avoid ionizing solvents (e.g., water, alcohols).
Homocoupling Radical intermediate accumulation during metallation.Product mass is exactly (Starting Material - Iodide).Use i PrMgCl·LiCl for halogen-metal exchange instead of direct Mg insertion[1].
Ether Cleavage Strong Lewis acids (e.g., BBr 3​ ) or high-temp strong nucleophiles.Loss of methyl group (-15 Da); Formation of free hydroxyl group.Avoid strong Lewis acids; Maintain reaction temperatures below 80 °C.

🧪 Validated Experimental Protocol: High-Yield S N​ 2 Alkylation

To bypass the aforementioned side reactions, use the following self-validating protocol for the nucleophilic substitution of 2-iodo-1-methoxypropane with an amine (mimicking the (S)-metolachlor intermediate synthesis)[1].

Reagents:

  • 2-Iodo-1-methoxypropane (1.10 equivalents)

  • Primary Amine Nucleophile (1.00 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (1.20 equivalents)

  • Anhydrous N-methyl-2-pyrrolidinone (NMP) (0.5 M relative to amine)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under a continuous flow of Argon. Rationale: Excludes atmospheric moisture which can act as an ionizing agent and promote NGP[3].

  • Nucleophile Activation: Dissolve the primary amine and DIPEA in anhydrous NMP. Stir for 10 minutes at room temperature. Rationale: NMP is highly polar and accelerates S N​ 2 kinetics, allowing the reaction to proceed at lower temperatures[1].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Rationale: Suppresses the higher-activation-energy E2 elimination pathway.

  • Electrophile Addition: Add 2-iodo-1-methoxypropane dropwise via a syringe pump over 30 minutes. Rationale: Keeps the instantaneous concentration of the electrophile low, preventing localized heating and homocoupling.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to 20 °C over 4 hours. Monitor the disappearance of the amine via TLC or LC-MS.

  • Quench & Workup: Quench the reaction by pouring it into a 5x volume of ice-cold distilled water. Extract three times with Ethyl Acetate.

  • Solvent Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition the NMP out of the organic phase. Dry over MgSO 4​ , filter, and concentrate in vacuo.

📚 References

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, ACS Publications. (Details the asymmetric synthesis of (S)-metolachlor via enantioconvergent nucleophilic substitution using 2-iodo-1-methoxypropane and the utility of NMP). URL:[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC, National Institutes of Health. (Analyzes the leaving group kinetics of iodides vs. other halogens and their susceptibility to side reactions). URL:[Link]

Sources

Optimization

Technical Support Center: TLC Monitoring of 2-Iodo-1-methoxypropane

Welcome to the Technical Support Center for reaction monitoring. 2-Iodo-1-methoxypropane is a low-molecular-weight, volatile alkyl halide commonly synthesized from 1-methoxy-2-propanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reaction monitoring. 2-Iodo-1-methoxypropane is a low-molecular-weight, volatile alkyl halide commonly synthesized from 1-methoxy-2-propanol. Due to its specific physicochemical properties—namely high volatility and the lack of a UV-active chromophore—traditional Thin Layer Chromatography (TLC) workflows often result in false negatives or diffuse spotting.

This guide provides field-proven troubleshooting strategies, validated staining protocols, and causality-driven FAQs to ensure reliable reaction monitoring.

Workflow N1 Spot Plate (Room Temp) N2 UV Check (254 nm) N1->N2 N3 No Spot Visible (Expected) N2->N3 N4 Chemical Stain (PMA / KMnO4) N3->N4 N5 Heat Plate (150°C) N4->N5 N6 Spot Appears (Blue-Green) N5->N6

Workflow for visualizing non-UV active alkyl halides like 2-Iodo-1-methoxypropane.

Section 1: Visualization & Detection FAQs

Q: Why is my 2-Iodo-1-methoxypropane spot invisible under the 254 nm UV lamp? A: UV detection on standard silica plates relies on the fluorescence quenching of the F254 indicator. This requires the analyte to actively absorb UV light at 254 nm. Because 2-Iodo-1-methoxypropane lacks a conjugated π -system or an aromatic ring, it cannot absorb in this region and remains entirely invisible under UV light [1]. You must bypass UV analysis and proceed directly to destructive chemical staining, such as Phosphomolybdic Acid (PMA) [2].

Q: What is the optimal eluent system to separate 2-Iodo-1-methoxypropane from its precursor (1-methoxy-2-propanol)? A: The conversion of an alcohol to an alkyl iodide fundamentally alters the molecule's interaction with the stationary phase. The precursor (1-methoxy-2-propanol) contains a hydroxyl group that acts as a strong hydrogen-bond donor to the silanol groups on the silica gel, causing high retention. Replacing this hydroxyl group with a large, polarizable, but non-hydrogen-bonding iodine atom drastically reduces the molecule's polarity. Therefore, a relatively non-polar eluent system is required to prevent the product from co-eluting with the solvent front.

Table 1: Eluent Polarity and Expected Retention Factors (Rf)
Eluent System (v/v)Polarity ProfileApprox. Rf: 1-Methoxy-2-propanolApprox. Rf: 2-Iodo-1-methoxypropane
100% HexanesVery Non-polar0.000.15 - 0.20
9:1 Hexanes:EtOAcLow Polarity0.100.50 - 0.60 (Optimal)
4:1 Hexanes:EtOAcModerate Polarity0.350.85 - 0.95 (Co-elution risk)

Section 2: Troubleshooting Volatility

Troubleshooting Start Spot is faint/missing after staining Q1 Did you dry the plate with a heat gun? Start->Q1 A1_Yes Yes: Compound evaporated. Dry at room temp. Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stain fresh? A1_No->Q2 A2_No No: PMA degrades. Prepare fresh 10% solution. Q2->A2_No A2_Yes Yes: Increase spotting concentration. Q2->A2_Yes

Decision tree for troubleshooting missing spots of volatile alkyl halides on TLC.

Q: I stained the plate properly, but the product spot is missing. Did the reaction fail? A: Not necessarily. Alkyl halides of this size are highly volatile and prone to evaporation [3]. If you apply a heat gun to dry the spotting solvent prior to development, or if you leave the plate in a high-flow fume hood for extended periods, 2-Iodo-1-methoxypropane will sublime directly off the silica matrix. Self-Validating Protocol: Spot a known standard of 2-Iodo-1-methoxypropane alongside your reaction mixture. If the standard also disappears after development, your handling method is causing evaporation. To prevent this, dry plates horizontally at room temperature for only a few minutes before placing them in the chamber [4].

Q: How should I prepare my sample to minimize evaporation during spotting? A: Dilute your reaction aliquot in a cold, low-boiling solvent (e.g., dichloromethane) rather than the bulk reaction solvent. A low-boiling sample solvent evaporates rapidly at room temperature, eliminating the need for forced heating, which protects your volatile product [5].

Section 3: Validated Experimental Protocols

Protocol 1: Phosphomolybdic Acid (PMA) Staining

Causality: PMA is a universal oxidative stain. Upon heating, the alkyl halide acts as a reducing agent, converting the yellow Mo(VI) complex into Mo(V) or Mo(IV), which precipitates as "molybdenum blue" [1].

  • Reagent Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol [6]. Store the solution in a wide-mouth jar wrapped in aluminum foil, as the complex is photosensitive.

  • Dipping: Using forceps, submerge the developed and room-temperature dried TLC plate into the PMA solution for 1-2 seconds.

  • Wiping: Quickly wipe the back of the glass/aluminum plate with a paper towel. This removes excess stain and prevents the background from darkening excessively during heating.

  • Activation: Place the plate on a hot plate set to 150°C or use a heat gun. The thermal energy is required to overcome the activation barrier of the redox reaction.

  • Analysis: 2-Iodo-1-methoxypropane will appear as a dark blue-green spot against a yellow-green background. Validation Step: Always spot the starting material (1-methoxy-2-propanol) in an adjacent lane. If the starting material stains but the product lane is blank, the stain is active, confirming that the product has either evaporated or the reaction has not proceeded.

Protocol 2: Chamber Saturation to Prevent Edge Effects

Causality: Because 2-Iodo-1-methoxypropane is volatile, an unsaturated chamber will cause the eluent to evaporate from the face of the plate during development. The thin layer must equilibrate with the solvent vapors in the chamber [7]. Failure to saturate the chamber leads to artificially high Rf values, secondary solvent fronts, and diffuse, unreadable spots.

  • Lining: Cut a piece of filter paper to line the back and sides of the TLC development chamber.

  • Filling: Add the chosen eluent (e.g., 9:1 Hexanes:EtOAc) to a depth of roughly 0.5 cm.

  • Equilibration: Carefully tilt the chamber to moisten the filter paper completely with the solvent.

  • Incubation: Cap the chamber tightly and let it equilibrate for 5 minutes before introducing the TLC plate [4].

Sources

Troubleshooting

Effect of solvent on 2-Iodo-1-methoxypropane reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the complex physicochemical dynamics of 2-iodo-1-methoxypropane.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the complex physicochemical dynamics of 2-iodo-1-methoxypropane. Because this molecule contains both a highly reactive alkyl iodide and a β -methoxy group, its reaction pathways are hyper-sensitive to solvent environments.

This guide is designed for researchers and drug development professionals who need to strictly control regiochemistry and reaction kinetics during nucleophilic substitutions.

Part 1: Mechanistic Insights & Solvent Effects (FAQs)

Q1: Why does 2-iodo-1-methoxypropane frequently yield a mixture of rearranged products instead of a single substitution product? A1: The anomaly is caused by Neighboring Group Participation (NGP) , also known as anchimeric assistance[1]. The lone pairs on the β -methoxy oxygen can act as an internal nucleophile, attacking the C2 carbon and displacing the iodide leaving group. This intramolecular attack forms a highly reactive, 3-membered cyclic oxonium ion intermediate. When an external nucleophile or solvent molecule subsequently attacks this intermediate, it can do so at either the C1 or C2 position, leading to a mixture of rearranged (2-substituted-1-methoxypropane) and unrearranged (1-methoxy-2-substituted) products.

Q2: How does solvent selection dictate whether the reaction proceeds via NGP or direct SN​2 ? A2: The pathway is entirely dictated by the solvent's ability to solvate ions and hydrogen-bond:

  • Polar Protic Solvents (e.g., Methanol, Acetic Acid): These solvents highly stabilize the charge-delocalized cyclic oxonium intermediate through hydrogen bonding. Furthermore, they heavily solvate external anionic nucleophiles, dampening their reactivity. This combination allows the intramolecular NGP pathway to outcompete direct substitution, leading to solvolysis and rearrangement[2].

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents effectively dissolve cations but do not hydrogen-bond with anions. This leaves the external nucleophile "naked" and highly reactive[3]. The dramatically increased ground-state energy of the nucleophile accelerates the bimolecular SN​2 pathway, allowing it to outpace the internal NGP cyclization, thereby preserving the regiochemistry.

Q3: Why does the reaction completely stall in non-polar solvents like toluene, despite adding a strong nucleophile? A3: Non-polar solvents lack the dielectric constant required to dissolve ionic nucleophilic salts (like NaN3​ or KCN ). Furthermore, they cannot stabilize the transition state of either the SN​2 or NGP pathways. Interestingly, in non-polar media, alkyl iodides can be forced into radical generation pathways rather than ionic substitution[4]. To achieve substitution in non-polar solvents, you must introduce a phase-transfer catalyst (e.g., 18-crown-6) to shuttle the nucleophile into the organic phase.

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Complete loss of regiocontrol (unexpected isomers detected via NMR).

  • Causality: You are likely using a solvent with protic characteristics or your nucleophile is too weak, allowing the β -methoxy group time to form the oxonium intermediate.

  • Actionable Solution: Evaporate the current solvent and switch to anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure your nucleophile is present in a slight excess (1.2 to 1.5 eq) to drive the bimolecular collision rate up.

Issue 2: Elimination ( E2 ) products outcompeting the desired SN​2 substitution.

  • Causality: Iodide is an excellent leaving group, making the C2 proton highly susceptible to abstraction if the nucleophile acts as a hard base.

  • Actionable Solution: If using a basic nucleophile (like alkoxides), lower the reaction temperature to 0°C to thermodynamically favor substitution over elimination. Alternatively, use a softer, less basic nucleophile (like azide or thiocyanate) which has a high affinity for carbon over hydrogen[3].

Part 3: Quantitative Data on Solvent Effects

The following table summarizes the causal relationship between solvent properties and the regiochemical outcome of 2-iodo-1-methoxypropane substitution.

SolventDielectric Constant ( ε )Nucleophile StatePrimary Kinetic PathwayRegiochemical Outcome
DMSO 46.7Unsolvated ("Naked") SN​2 >99% Unrearranged
Acetone 20.7Unsolvated SN​2 >95% Unrearranged
Methanol 32.7Hydrogen-bondedNGP / SN​1 Mixed (Rearranged)
Acetic Acid 6.2Hydrogen-bondedNGP / SolvolysisMixed (Rearranged)
Toluene 2.4InsolubleRadical / UnreactiveN/A (Fails without catalyst)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints will immediately tell you if the mechanistic logic is holding true.

Protocol A: Regioselective SN​2 Azidation (Avoiding Rearrangement)

Objective: Displace the iodide with an azide anion while strictly preventing β -methoxy participation.

  • Preparation: In an oven-dried flask under N2​ , dissolve 2-iodo-1-methoxypropane (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add Sodium Azide ( NaN3​ , 1.5 eq) in one portion. Stir at room temperature.

  • Self-Validation Checkpoint 1 (TLC): After 1 hour, spot the reaction against the starting material on silica TLC (Eluent: 4:1 Hexane:EtOAc).

    • Validation: You must see only one new product spot ( Rf​≈0.4 ). If two closely eluting spots appear, moisture has compromised the DMSO, triggering NGP.

  • Workup: Quench with cold water to dissolve excess salts and extract 3x with Diethyl Ether. Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation Checkpoint 2 (NMR): Acquire a 1H NMR spectrum of the crude product.

    • Validation: A successful, strictly SN​2 reaction will yield a single sharp singlet for the methoxy group ( ∼3.3 ppm). Two distinct methoxy singlets indicate a failure of regiocontrol.

Protocol B: Controlled Solvolysis via NGP

Objective: Intentionally trigger the cyclic oxonium intermediate to study rearrangement ratios.

  • Preparation: Dissolve 2-iodo-1-methoxypropane in a 1:1 mixture of Methanol and Water.

  • Heating: Heat the mixture to 50°C for 4 hours to induce solvolysis.

  • Self-Validation Checkpoint 1 (Kinetics): Monitor the pH of the solution.

    • Validation: As the reaction proceeds, the pH will drop steadily due to the generation of Hydroiodic Acid (HI), confirming the departure of the iodide leaving group.

  • Isolation: Neutralize with NaHCO3​ , extract with Dichloromethane, and concentrate.

  • Self-Validation Checkpoint 2 (GC-MS/NMR): Analyze the crude mixture.

    • Validation: The chromatogram must show two distinct peaks corresponding to 1-methoxypropan-2-ol and 2-methoxypropan-1-ol, proving the cyclic intermediate was successfully intercepted at both carbon centers.

Part 5: Mechanistic Workflow Visualization

The following diagram maps the causal divergence of the reaction pathways based on your solvent selection.

SolventEffect Start 2-Iodo-1-methoxypropane (Substrate) Protic Polar Protic Solvent (e.g., MeOH, H2O) Start->Protic High Dielectric, H-Bonding Aprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) Start->Aprotic Naked Nucleophile, No H-Bonding NGP Neighboring Group Participation (Cyclic Oxonium Ion) Protic->NGP Anchimeric Assistance SN2 Direct SN2 Displacement (Bimolecular) Aprotic->SN2 Strong Nucleophile Mix Regioisomer Mixture (Rearranged + Unrearranged) NGP->Mix Attack at C1 or C2 Pure Single Regioisomer (Inversion of Configuration) SN2->Pure Attack at C2 only

Mechanistic divergence of 2-iodo-1-methoxypropane reactivity dictated by solvent choice.

References

  • "Dependence of rates of neighbouring group participation on length of alkyl chain" - Chemistry Stack Exchange (Citing Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry). Available at:[Link]

  • "Neighbouring group participation" - Wikipedia. Available at: [Link]

  • "Alkyl Halide Reactivity" - Michigan State University. Available at:[Link]

  • "Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers" - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-Iodo-1-methoxypropane

Title: Validation of Analytical Methods for 2-Iodo-1-methoxypropane: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly reactive, volatile inter...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for 2-Iodo-1-methoxypropane: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly reactive, volatile intermediates in complex pharmaceutical matrices. 2-Iodo-1-methoxypropane (CAS 22461-49-0) is a prime example. While it is a valuable electrophilic building block—famously utilized in the asymmetric synthesis of the herbicide (S)-metolachlor[1]—its structure classifies it as an alkyl halide. Alkyl halides are notorious alkylating agents and are universally flagged as Potential Genotoxic Impurities (PGIs)[2].

Regulatory frameworks, specifically the ICH M7 guidelines for mutagenic impurities and the newly revised ICH Q2(R2) guidelines for analytical validation, mandate that such impurities be controlled at trace levels (often sub-ppm) to ensure patient safety[3]. The physicochemical profile of 2-iodo-1-methoxypropane—high volatility, lack of a UV chromophore, and poor ionization efficiency in electrospray ionization (ESI)—renders traditional High-Performance Liquid Chromatography (HPLC) ineffective.

This guide objectively compares the performance of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Direct Injection GC-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis of 2-iodo-1-methoxypropane, providing a self-validating experimental protocol for the optimal method.

Mechanistic Rationale for Method Selection Selecting the right analytical technique requires a deep understanding of the analyte's physicochemical behavior:

  • LC-MS/MS: While LC-MS/MS is the gold standard for many polar impurities, 2-iodo-1-methoxypropane lacks ionizable functional groups (like amines or carboxylic acids). It does not efficiently form[M+H]+ or [M-H]- ions, leading to abysmal sensitivity and irreproducible data.

  • Direct Injection GC-FID: Alkyl iodides are volatile and easily separate on a GC column. However, direct injection introduces the bulk Active Pharmaceutical Ingredient (API) into the GC inlet. This causes rapid inlet contamination, matrix suppression, and thermal degradation of the API, which can artificially generate genotoxic artifacts. Furthermore, FID lacks the sensitivity required for sub-ppm PGI detection.

  • Headspace GC-MS (HS-GC-MS): This is the definitive choice[4]. By heating the sample in a sealed vial, the volatile 2-iodo-1-methoxypropane partitions into the headspace, leaving the non-volatile API matrix behind. Coupling this with a Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode provides unparalleled sensitivity and specificity, easily satisfying ICH Q2(R2) requirements[5].

Workflow Diagram: Method Selection and Validation

G Start 2-Iodo-1-methoxypropane (Alkyl Halide PGI) PhysProp Physicochemical Profiling (Volatile, Non-polar, No Chromophore) Start->PhysProp MethodEval Method Evaluation PhysProp->MethodEval LCMS LC-MS/MS (Poor Ionization Efficiency) MethodEval->LCMS Rejected GCFID Direct GC-FID (Matrix Interference, Low Sensitivity) MethodEval->GCFID Rejected HSGCMS Headspace GC-MS (High Sensitivity, Matrix Exclusion) MethodEval->HSGCMS Selected Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Accuracy) HSGCMS->Validation

Fig 1: Decision matrix and validation workflow for 2-Iodo-1-methoxypropane analysis.

Comparative Performance Data The following table summarizes the experimental performance of the three evaluated methodologies when attempting to quantify 2-iodo-1-methoxypropane spiked into a generic API matrix.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Matrix InterferenceICH M7 Suitability (Trace Level)
HS-GC-MS (SIM) 0.05 ppm0.15 ppmVery Low (Excluded via Headspace)Excellent
Direct GC-FID 2.50 ppm7.50 ppmHigh (API precipitates in inlet)Poor
LC-MS/MS (ESI) > 20.0 ppm> 50.0 ppmModerateUnacceptable

Data Interpretation: Only HS-GC-MS achieves the sub-ppm LOQ required to meet the Threshold of Toxicological Concern (TTC) for genotoxic impurities.

Self-Validating Experimental Protocol: HS-GC-MS Analysis To ensure scientific integrity, a method must be self-validating. This means incorporating internal standards and system suitability checks that instantly flag procedural failures.

1. Sample and Standard Preparation

  • Diluent Selection: Use high-purity Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Causality: These solvents possess high boiling points and excellent solubilizing power for APIs, ensuring they remain in the liquid phase while the volatile 2-iodo-1-methoxypropane partitions into the headspace.

  • Internal Standard (IS): Spike samples with 1-Iodo-2-methylpropane (or a deuterated analog). Causality: An IS corrects for variations in headspace partitioning efficiency and injection volumes, creating a self-correcting quantitative system.

  • Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of the diluent containing the IS. Seal immediately with a PTFE-lined septum.

2. Headspace Autosampler Conditions

  • Incubation Temperature: 80°C. Causality: High enough to drive the alkyl iodide into the gas phase, but low enough to prevent thermal degradation of the API[4].

  • Incubation Time: 30 minutes (ensures thermodynamic equilibrium between liquid and gas phases).

  • Syringe Temperature: 100°C (prevents condensation of the analyte in the syringe).

3. GC-MS Parameters

  • Column: DB-624 (60 m × 0.25 mm, 1.4 µm film thickness) or equivalent[5]. Causality: The intermediate polarity of the cyanopropylphenyl stationary phase provides optimal retention and peak shape for halogenated ethers, preventing co-elution with the solvent front.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min) -> ramp at 10°C/min to 200°C (hold 5 min).

  • MS Mode: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.

  • Target Ions: Monitor m/z 200 (Molecular Ion, [M]+), m/z 127 (Iodine radical, [I]+), and m/z 73 ([C4H9O]+). Causality: SIM mode filters out background matrix noise, radically improving the signal-to-noise ratio for the target analyte[4].

Validation Parameters (per ICH Q2(R2)) To prove the method is "fit for purpose"[3], the following validation steps must be executed:

  • Specificity: Inject a blank diluent and an unspiked API sample. Verify that no peaks elute at the retention time of 2-iodo-1-methoxypropane. The use of SIM mode inherently guarantees high specificity.

  • Linearity & Range: Prepare calibration standards from 10% to 150% of the specification limit (e.g., 0.1 ppm to 5.0 ppm). The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike the API with the analyte at 50%, 100%, and 150% of the target concentration. Calculate recovery against the calibration curve. The acceptable range for trace analysis is typically 70% - 130%.

  • Precision (Repeatability): Perform six replicate preparations of the API spiked at the 100% specification level. The Relative Standard Deviation (%RSD) of the calculated concentrations should be ≤10% .

By adhering to this mechanistic approach, analytical scientists can confidently quantify 2-iodo-1-methoxypropane, ensuring rigorous control over this genotoxic impurity.

References

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." europa.eu. URL:

  • American Chemical Society. "Some Items of Interest to Process R&D Chemists and Engineers." acs.org. URL:

  • United States Patent and Trademark Office. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." uspto.gov. URL:

  • Shimadzu Corporation. "Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Alkyl Halides." shimadzu.com. URL:

  • ResearchGate. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." researchgate.net. URL:

Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-Iodo-1-methoxypropane

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. 2-Iodo-1-methoxypropane, a functionalized alkyl halide, presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. 2-Iodo-1-methoxypropane, a functionalized alkyl halide, presents a unique combination of reactive and spectroscopic features. This guide provides an in-depth comparative analysis of its expected spectroscopic signature, offering a practical framework for researchers engaged in its synthesis and characterization. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 2-iodo-1-methoxypropane, and contrast these with the spectral characteristics of its structural isomer, 1-iodo-2-methoxypropane, and other related small molecules.

The Structural Context: Why Spectroscopic Differentiation is Crucial

The precise arrangement of atoms within a molecule dictates its chemical reactivity and biological activity. For a molecule like 2-iodo-1-methoxypropane, its utility as a synthetic intermediate is intrinsically linked to the specific locations of the iodo and methoxy groups. Misidentification could lead to undesired reaction pathways and the generation of unintended products. Therefore, a comprehensive spectroscopic analysis is not merely a characterization step but a critical validation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-iodo-1-methoxypropane offer a distinct fingerprint.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectrum of 2-iodo-1-methoxypropane is expected to exhibit four distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring iodine and oxygen atoms.

  • A Doublet for the Methyl Protons (C1): The three protons of the methyl group adjacent to the chiral center (C2) will experience spin-spin coupling with the single proton on C2, resulting in a doublet.

  • A Sextet for the Methine Proton (C2): The proton on the carbon bearing the iodine atom will be split by the three protons of the adjacent methyl group and the two protons of the methylene group, theoretically leading to a complex multiplet, likely a sextet.

  • A Doublet of Doublets for the Methylene Protons (C3): The two protons on the carbon adjacent to the methoxy group are diastereotopic due to the neighboring chiral center. They will couple with the methine proton at C2, and with each other, giving rise to two distinct signals, likely appearing as a doublet of doublets.

  • A Singlet for the Methoxy Protons: The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with, thus they will appear as a sharp singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The carbon-13 NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For 2-iodo-1-methoxypropane, four distinct signals are predicted. The chemical shifts are significantly influenced by the attached heteroatoms. The carbon atom bonded to the highly electronegative iodine will be shifted downfield. The presence of the methoxy group also influences the chemical shifts of the adjacent carbons.[1]

Comparative Analysis with 1-Iodo-2-methoxypropane

The structural isomer, 1-iodo-2-methoxypropane, would present a markedly different NMR profile, allowing for clear differentiation.

  • ¹H NMR: The proton on the carbon bearing the methoxy group would likely appear as a multiplet, and the methylene protons adjacent to the iodine would be a doublet.

  • ¹³C NMR: The chemical shifts of the carbon atoms would differ significantly due to the altered positions of the iodo and methoxy substituents.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues.

The electron ionization (EI) mass spectrum of 2-iodo-1-methoxypropane is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (199.97 g/mol ).[2] A key fragmentation pathway would be the loss of an iodine atom (I•), which is a good leaving group, resulting in a prominent peak at m/z 73. Another likely fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule. The IR spectrum of 2-iodo-1-methoxypropane would be characterized by the following key absorption bands:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized carbons.

  • C-O stretching: A strong, distinct band in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.

  • C-I stretching: A weaker absorption in the far-infrared region, typically around 500-600 cm⁻¹.[3][4]

The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl group, distinguishing it from potential alcohol precursors or byproducts.

Data Summary: A Comparative Overview

To facilitate a direct comparison, the anticipated and known spectroscopic data for 2-iodo-1-methoxypropane and related compounds are summarized below.

Spectroscopic Technique2-Iodo-1-methoxypropane (Predicted)1-Iodo-2-methoxypropane (Predicted)2-Bromopropan-1-ol (Experimental)[5]2-Chloropropan-1-ol (Experimental)
¹H NMR Chemical Shifts (ppm) ~1.3 (d, 3H), ~4.2 (sextet, 1H), ~3.5 (dd, 2H), ~3.3 (s, 3H)~1.2 (d, 3H), ~3.8 (m, 1H), ~3.3 (d, 2H), ~3.4 (s, 3H)~1.7 (d, 3H), ~3.8 (dd, 2H), Multiplet (1H), Variable (s, 1H)Data not readily available
¹³C NMR Chemical Shifts (ppm) ~25 (CH₃), ~30 (CHI), ~75 (CH₂O), ~60 (OCH₃)~20 (CH₃), ~50 (CHO), ~10 (CH₂I), ~58 (OCH₃)Data not readily availableData not readily available
Mass Spectrum (m/z) M⁺ at 199.97, [M-I]⁺ at 73M⁺ at 199.97, [M-I]⁺ at 73M⁺ at 137.97/139.97[6]M⁺ at 94.02/96.02[7][8]
IR Absorptions (cm⁻¹) ~2950 (C-H), ~1100 (C-O), ~550 (C-I)~2950 (C-H), ~1100 (C-O), ~550 (C-I)~3300 (O-H), ~2950 (C-H), ~1050 (C-O), ~650 (C-Br)~3350 (O-H), ~2950 (C-H), ~1050 (C-O), ~750 (C-Cl)

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[5]

  • Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the capped NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR: A greater number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

Infrared Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the salt plates in the sample holder of the IR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. The resulting spectrum will show percentage transmittance versus wavenumber.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:

Caption: A logical workflow for the spectroscopic identification of 2-iodo-1-methoxypropane.

Conclusion

References

  • BenchChem. Application Notes and Protocols for the Spectral Analysis of 2-Bromopropan-1-ol by ¹H and ¹³C NMR.
  • PubChem. 2-Bromopropan-1-ol. National Institutes of Health.
  • NIST. 1-Propanol, 2-chloro-. National Institute of Standards and Technology.
  • NIST. (S)-(+)-2-Chloro-1-propanol. National Institute of Standards and Technology.
  • Doc Brown's Chemistry. Infrared spectrum of 1-iodo-2-methylpropane.
  • Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane.
  • PubChemLite. 2-iodo-1-methoxypropane (C4H9IO).
  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

Validation

Mechanistic studies of 2-Iodo-1-methoxypropane reactions.

An in-depth mechanistic and comparative analysis of 2-Iodo-1-methoxypropane in modern synthetic workflows, focusing on its role in enantioconvergent C–N bond formation. The Paradigm Shift in C–N Bond Formation The constr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic and comparative analysis of 2-Iodo-1-methoxypropane in modern synthetic workflows, focusing on its role in enantioconvergent C–N bond formation.

The Paradigm Shift in C–N Bond Formation

The construction of carbon-nitrogen bonds is foundational to pharmaceutical development. Historically, the substitution of an alkyl electrophile by a nitrogen nucleophile relied on classical SN​1 or SN​2 pathways. However, when dealing with unactivated secondary alkyl electrophiles like 1-methoxy-2-propyl systems, classical substitution pathways face severe limitations. The competing E2 elimination pathway often dominates, leading to poor yields, and achieving absolute stereocontrol starting from racemic mixtures is notoriously difficult.

Recent breakthroughs in photoredox catalysis have fundamentally altered this landscape. By shifting from a two-electron ionic pathway to a single-electron transfer (SET) radical mechanism, researchers can bypass the thermodynamic pitfalls of classical SN​2 reactions. In this context, 2-Iodo-1-methoxypropane has emerged as a highly privileged substrate, particularly in the [1].

This guide objectively compares 2-Iodo-1-methoxypropane against alternative halogenated analogs and provides a self-validating protocol for its application in synthesizing the chiral precursor to the herbicide (S)-metolachlor.

Mechanistic Framework: Why 2-Iodo-1-methoxypropane?

To understand the superiority of 2-Iodo-1-methoxypropane in radical-mediated enantioconvergent couplings, we must analyze the causality behind the molecular design:

  • The Leaving Group (Iodide vs. Bromide/Chloride): In a photoinduced copper-catalyzed system, the excited chiral copper complex ( Cu(I)∗ ) must reduce the alkyl halide via SET to generate the secondary alkyl radical. The C–I bond (~234 kJ/mol) is significantly weaker than the C–Br (~285 kJ/mol) or C–Cl (~339 kJ/mol) bonds. This lower bond dissociation energy ensures rapid, quantitative radical generation at extremely low temperatures (down to -78 °C), which is critical for suppressing background thermal racemization.

  • The Methoxy Directing Group: The adjacent β -methoxy group is not merely a passive spectator. In classical chemistry, it might offer anchimeric assistance (neighboring group participation) via a cyclic oxonium ion. In the radical regime, the oxygen's lone pairs inductively tune the electrophilicity of the resulting secondary radical, stabilizing it just enough to prevent rapid degradation while maintaining high reactivity toward the chiral Cu(II) –nucleophile complex.

Mechanism Cu_Cat Cu(I) Catalyst + Chiral Diamine Cu_Excited Excited Cu(I)* Complex Cu_Cat->Cu_Excited Photoexcitation hv Blue LED Irradiation (hv) hv->Cu_Excited Radical Secondary Alkyl Radical + I⁻ Cu_Excited->Radical SET to Substrate Cu_II Chiral Cu(II)-Amido Intermediate Cu_Excited->Cu_II Oxidation Substrate Racemic 2-Iodo-1-methoxypropane Substrate->Radical Radical->Cu_II Radical Capture (Stereocontrolled) Aniline 2-Ethyl-6-methylaniline Aniline->Cu_II Coordination & Deprotonation Cu_II->Cu_Cat Catalyst Regeneration Product Enantioenriched β-Aminoether ((S)-Metolachlor Precursor) Cu_II->Product Reductive Elimination

Mechanistic pathway of the photoinduced enantioconvergent C-N coupling.

Comparative Performance Data

To validate the selection of the iodo-variant, we compare the performance of 1-methoxy-2-propyl halides in the enantioconvergent coupling with 2-ethyl-6-methylaniline. The data below illustrates why the iodo-substrate is mandatory for this specific photo-catalytic methodology.

Substrate (Racemic)Reaction PathwayConditionsYield (%)Enantiomeric Excess (ee %)Primary Failure Mode
2-Iodo-1-methoxypropane Photo-SET RadicalCuBr, Chiral Diamine, Blue LED, -78 °C65% 71% N/A (Optimal performance)
2-Bromo-1-methoxypropane Photo-SET RadicalCuBr, Chiral Diamine, Blue LED, -78 °C< 15%N/AInsufficient SET reduction potential
2-Chloro-1-methoxypropane Photo-SET RadicalCuBr, Chiral Diamine, Blue LED, -78 °CTraceN/AC-Cl bond too strong for SET
2-Iodo-1-methoxypropane Classical SN​2 K2​CO3​ , DMF, 80 °C (Thermal)< 20%0% (Racemic)Dominated by E2 elimination

Data synthesized from the comparative limitations of unactivated secondary alkyl electrophiles in C-N couplings [1].

Self-Validating Experimental Protocol

The following methodology details the synthesis of the (S)-metolachlor precursor using 2-iodo-1-methoxypropane. As a Senior Application Scientist, I have structured this protocol to be self-validating—meaning internal controls are built into the workflow to ensure causality can be traced if troubleshooting is required.

Reagents & Materials
  • Electrophile: Racemic 2-Iodo-1-methoxypropane (1.0 equiv)

  • Nucleophile: 2-Ethyl-6-methylaniline (1.2 equiv)

  • Catalyst: CuBr (10 mol%)

  • Ligand: Enantiopure Chiral Diamine (e.g., (R,R)-Ph-BPE analog) (12 mol%)

  • Base: CsOAr⋅H2​O (1.5 equiv)

  • Solvent: Anhydrous, degassed THF

  • Light Source: 456 nm Blue LEDs

Step-by-Step Methodology
  • Catalyst Assembly (Glovebox): Action: In a nitrogen-filled glovebox, combine CuBr (10 mol%) and the chiral diamine ligand (12 mol%) in anhydrous THF. Stir for 30 minutes until a homogeneous complex forms. Causality: Pre-complexation is critical. Free copper can catalyze non-selective racemic background reactions. The slight excess of ligand ensures no unligated copper remains.

  • Reagent Addition: Action: Add 2-ethyl-6-methylaniline (1.2 equiv) and the aryloxide base to the catalyst solution. Causality: The base deprotonates the aniline upon coordination to the copper center, forming the photoactive Cu(I) -amido complex.

  • Substrate Introduction & Degassing: Action: Add 2-Iodo-1-methoxypropane (1.0 equiv). Seal the vessel, remove it from the glovebox, and subject it to three consecutive Freeze-Pump-Thaw cycles. Causality: Oxygen is a potent triplet quencher and a radical scavenger. Failing to rigorously degas will result in the formation of alkyl peroxides and complete cessation of the catalytic cycle.

  • Cryogenic Photoreaction: Action: Submerge the reaction vial in a dry ice/acetone bath (-78 °C). Irradiate with Blue LEDs for 24 hours. Causality: The extreme low temperature serves a dual purpose: it completely shuts down thermal SN​2 / E2 background reactions, and it tightens the transition state during the radical capture step by the chiral Cu(II) complex, maximizing the enantiomeric excess (ee).

  • Self-Validation Controls (Run in parallel):

    • Dark Control: Wrap one vial in aluminum foil. (Expected result: 0% yield. Validates that the reaction is strictly photoinduced).

    • Ligand-Free Control: Omit the chiral diamine. (Expected result: Racemic product. Validates that stereocontrol is entirely ligand-dependent).

Workflow Step1 1. Catalyst Pre-complexation (CuBr + Ligand in THF) Step2 2. Nucleophile & Base Addition Step1->Step2 Step3 3. Substrate Addition (2-Iodo-1-methoxypropane) Step2->Step3 Step4 4. Rigorous Degassing (Freeze-Pump-Thaw x3) Step3->Step4 Step5 5. Photoreaction (Blue LEDs, -78°C) Step4->Step5

Sequential workflow for the photoinduced enantioconvergent C-N coupling.

Conclusion

For the synthesis of β -aminoalcohols and related derivatives from unactivated secondary carbons, classical electrophiles (chlorides, bromides) fail due to thermodynamic barriers and competing elimination. 2-Iodo-1-methoxypropane is not just an alternative; it is an enabling substrate. Its weak C–I bond perfectly aligns with the SET potentials of modern copper photocatalysts, allowing for radical generation at cryogenic temperatures, thereby unlocking unprecedented levels of enantiocontrol in C–N bond formation.

References

  • Mondal, A., & Fu, G. C. (2025). Photoinduced, Copper-Catalyzed Enantioconvergent Synthesis of β-Aminoalcohol Derivatives. Journal of the American Chemical Society, 147(13), 10859-10863. URL:[Link]

Comparative

2-Iodo-1-methoxypropane as an alternative to other alkylating agents

2-Iodo-1-methoxypropane as a Superior Alkylating Agent: A Comparative Technical Guide Introduction In the landscape of modern drug discovery and complex organic synthesis, the precise installation of functional motifs is...

Author: BenchChem Technical Support Team. Date: March 2026

2-Iodo-1-methoxypropane as a Superior Alkylating Agent: A Comparative Technical Guide

Introduction

In the landscape of modern drug discovery and complex organic synthesis, the precise installation of functional motifs is critical. The 1-methoxypropan-2-yl group is frequently utilized to modulate a molecule's lipophilicity, improve aqueous solubility, and disrupt planar molecular stacking. While several reagents can install this moiety, 2-iodo-1-methoxypropane (CAS 22461-49-0) has emerged as a specialized, highly reactive building block[1].

As a Senior Application Scientist, I frequently observe researchers struggling with low yields and high elimination byproducts when using secondary bromides or sulfonates. This guide objectively compares 2-iodo-1-methoxypropane against its alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental framework for its application.

Mechanistic Causality: The Beta-Methoxy Advantage

When evaluating secondary alkylating agents, the primary synthetic hurdle is the kinetic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ). Because secondary substrates possess inherent steric hindrance at the alpha-carbon, strong bases often abstract a beta-proton rather than attacking the electrophilic center, leading to unwanted alkene byproducts.

2-Iodo-1-methoxypropane circumvents this limitation through two synergistic chemical principles:

  • Superior Leaving Group Thermodynamics: The iodide ion is an exceptional nucleofuge. Its large atomic radius diffuses the developing negative charge, and the low bond dissociation energy of the carbon-iodine bond facilitates rapid heterolytic cleavage in the transition state. Leaving group lability correlates inversely with the pKa​ of its conjugate acid; because hydroiodic acid ( pKa​≈−10 ) is significantly stronger than hydrobromic acid or methanesulfonic acid, iodide departs much faster than bromide or mesylate[2]. This accelerates the SN​2 pathway, allowing the reaction to proceed under milder conditions where E2 is less favored[3].

  • Anchimeric Assistance (Neighboring Group Participation): The ether linkage is not merely a passive functional group. The lone pairs on the methoxy oxygen can engage in intramolecular stabilization of the developing electrophilic center during the transition state. This neighboring group participation effectively lowers the SN​2 activation barrier, providing a kinetic enhancement not observed in simple aliphatic halides[4].

Visualizing the Reaction Logic

Pathway Substrate 2-Iodo-1-methoxypropane + Nucleophile SN2_TS SN2 Transition State (Anchimeric Assistance) Substrate->SN2_TS Mild Base / Polar Aprotic E2_TS E2 Transition State (Steric Hindrance) Substrate->E2_TS Strong Base / Heat Product Alkylated Product (High Yield) SN2_TS->Product Inversion Byproduct Alkene Byproduct (Minimized) E2_TS->Byproduct Elimination

Mechanistic divergence of 2-iodo-1-methoxypropane under varying basic conditions.

Comparative Performance Analysis

To objectively evaluate 2-iodo-1-methoxypropane, we must benchmark it against the most common alternatives: 2-bromo-1-methoxypropane and 1-methoxypropan-2-yl mesylate. The data below summarizes the typical performance metrics observed during the N-alkylation of heterocyclic scaffolds (e.g., pyrazoles, secondary amines).

Table 1: Comparative Performance of 1-Methoxypropan-2-yl Alkylating Agents

Alkylating AgentLeaving GroupRelative SN​2 RateE2 Elimination RiskTypical Yield (N-Alkylation)Storage Stability
2-Iodo-1-methoxypropane Iodide ( I− )Very Fast Low (with mild base)85 - 95% Requires light protection
2-Bromo-1-methoxypropane Bromide ( Br− )ModerateModerate60 - 75%Stable
1-Methoxypropan-2-yl mesylate Mesylate ( −OMs )FastHigh50 - 70%Moisture sensitive

Data Interpretation: While mesylates offer fast reaction rates, the highly polarized carbon-oxygen bond strongly promotes E2 elimination, often capping yields at 70%. 2-Iodo-1-methoxypropane provides the optimal balance: the reaction is fast enough to reach completion within hours, yet the polarizability of the iodide leaving group favors the softer SN​2 trajectory over hard acid-base elimination.

Experimental Protocol: Self-Validating N-Alkylation Workflow

The following step-by-step methodology details the N-alkylation of a heterocyclic amine. This protocol is designed as a self-validating system , ensuring that each step provides empirical feedback before proceeding.

Objective: High-yielding installation of the 1-methoxypropan-2-yl moiety while suppressing elimination.

  • Step 1: Substrate Deprotonation

    • Action: Dissolve 1.0 eq of the heterocyclic substrate in anhydrous DMF (0.2 M). Add 2.0 eq of finely powdered, oven-dried K2​CO3​ . Stir at 0 °C for 30 minutes.

    • Causality: K2​CO3​ is a mild, insoluble base. Pre-stirring allows for heterogeneous deprotonation of the amine, generating the active nucleophile without introducing soluble, strongly basic hydroxide/alkoxide ions that would trigger the E2 pathway.

  • Step 2: Electrophile Addition

    • Action: Add 1.2 eq of 2-iodo-1-methoxypropane dropwise via syringe at 0 °C.

    • Causality: Dropwise addition at low temperature prevents localized concentration spikes and thermal runaways, minimizing polyalkylation.

  • Step 3: Thermal Activation

    • Action: Gradually warm the reaction mixture to room temperature, then heat to 50–60 °C for 4 to 8 hours.

    • Causality: While the iodide is highly reactive, secondary alkylations require mild thermal input to overcome the steric hindrance at the alpha-carbon.

  • Step 4: In-Process Control (IPC) Validation

    • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS or TLC (eluent: 1:1 EtOAc/Hexane).

    • Self-Validation: The reaction is only considered complete when the starting material peak is <5% by UV integration. If >5%, add an additional 0.2 eq of 2-iodo-1-methoxypropane and continue heating for 2 hours.

  • Step 5: Quench and Extraction

    • Action: Cool to room temperature. Quench with ice-cold distilled water (3x reaction volume). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl and brine.

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Step 6: Isolation

    • Action: Dry over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via silica gel chromatography.

Visualizing the Experimental Workflow

Workflow Step1 1. Deprotonation Nucleophile + K2CO3 in DMF (0 °C) Step2 2. Alkylation Dropwise addition of 2-Iodo-1-methoxypropane Step1->Step2 Step3 3. Thermal Activation Heat to 50-60 °C for 4-8 hours Step2->Step3 Step4 4. In-Process Control (IPC) TLC / LC-MS Validation Step3->Step4 Step4->Step3 Incomplete (Iterative Heating) Step5 5. Quench & Extraction H2O quench, EtOAc extraction Step4->Step5 Reaction Complete Step6 6. Purification Silica Gel Chromatography Step5->Step6

Standardized self-validating workflow for N-alkylation using 2-iodo-1-methoxypropane.

References

  • Benchchem. "2-Iodo-1-methoxypropane CAS 22461-49-0". Benchchem.
  • Benchchem. "Kinetic Showdown: 1-Bromo-5-methoxypentane Versus Standard Alkyl Bromides in Nucleophilic Substitution Reactions". Benchchem.
  • Chemistry LibreTexts. "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution". LibreTexts.
  • Wikipedia. "Leaving group". Wikipedia.

Sources

Validation

Literature review of 2-Iodo-1-methoxypropane applications

Title: Comparative Application Guide: 2-Iodo-1-methoxypropane in Advanced N-Alkylation and Stereoselective Synthesis Executive Summary For drug development professionals and process chemists, the introduction of a 1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Application Guide: 2-Iodo-1-methoxypropane in Advanced N-Alkylation and Stereoselective Synthesis

Executive Summary

For drug development professionals and process chemists, the introduction of a 1-methoxypropan-2-yl moiety into sterically hindered amines is a notoriously challenging transformation. While classical approaches rely on reductive amination or standard SN2 inversions using mesylates, the utilization of 2-Iodo-1-methoxypropane (CAS: 22461-49-0) has redefined the strategic landscape.

This guide objectively evaluates 2-Iodo-1-methoxypropane against traditional alkylating alternatives. By analyzing the mechanistic causality behind its superior performance in enantioconvergent pathways—specifically highlighting its recent breakthrough application in the asymmetric synthesis of complex targets like (S)-metolachlor[1]—this document serves as a definitive blueprint for optimizing late-stage alkylations.

Mechanistic Causality & Reagent Selection

When alkylating hindered anilines (e.g., 2-ethyl-6-methylaniline), the choice of leaving group dictates both the reaction kinetics and the stereochemical outcome.

  • The Iodide Advantage (2-Iodo-1-methoxypropane): Iodine's large atomic radius and high polarizability make it an exceptional leaving group. The weaker C–I bond significantly lowers the activation energy of the transition state compared to bromides or sulfonates. Recent methodologies demonstrate that 2-Iodo-1-methoxypropane enables highly efficient enantioconvergent nucleophilic substitution[1]. Instead of requiring a pre-resolved, expensive chiral precursor, racemic 2-Iodo-1-methoxypropane can be coupled dynamically using a chiral catalyst, achieving 71% enantiomeric excess (ee) and 65% yield in a single step[1].

  • The Mesylate Alternative (1-Methoxypropan-2-yl methanesulfonate): Mesylates operate via a strict SN2 mechanism with predictable Walden inversion[2]. While effective, this pathway dictates that you must start with an enantiopure alcohol to achieve the desired configuration in the product[2]. Furthermore, mesylates often require harsher thermal conditions or the in-situ addition of sodium iodide (Finkelstein reaction) to drive the substitution on sterically hindered amines[2].

  • The Epichlorohydrin Route: An alternative industrial route utilizes enantiopure (R)-epichlorohydrin to form an aziridine intermediate, which is subsequently hydrogenated[3]. While this yields high enantiomeric purity (95-99% ee)[3], it involves highly reactive epoxides and requires elevated-pressure hydrogenation with iridium catalysts[3], drastically increasing operational complexity and safety risks.

Pathway A 2-ethyl-6- methylaniline C Chiral Catalyst & Base A->C B 2-Iodo-1- methoxypropane B->C D (S)-N-(1-methoxypropan-2-yl)- 2-ethyl-6-methylaniline C->D Enantioconvergent SN2 E Amidation (Chloroacetyl chloride) D->E F (S)-Metolachlor E->F 65% Yield, 71% ee

Fig 1: Enantioconvergent synthesis pathway of (S)-metolachlor using 2-Iodo-1-methoxypropane.

Quantitative Performance Comparison

To facilitate objective reagent selection, the following table synthesizes the operational parameters and performance metrics of the primary alkylating agents used for 1-methoxypropan-2-yl transfer.

ReagentLeaving Group AbilityStereocontrol MechanismTypical YieldOperational Complexity
2-Iodo-1-methoxypropane Excellent (I⁻) Enantioconvergent 65% - 85% Low (Single step from racemate)
1-Methoxypropan-2-yl mesylateGood (OMs⁻)Strict SN2 Inversion50% - 75%Moderate (Requires chiral precursor)
2-Bromo-1-methoxypropaneModerate (Br⁻)SN2 Inversion40% - 60%Moderate (Sluggish kinetics)
(R)-EpichlorohydrinN/A (Ring Opening)Retention via Aziridine92% - 96%High (Requires high-pressure H₂ & Ir)

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the exact workflows for utilizing these reagents. As a standard of scientific integrity, these protocols are designed as self-validating systems —meaning the reaction's success is verified by intrinsic analytical milestones rather than arbitrary timeframes.

Protocol A: Enantioconvergent N-Alkylation using 2-Iodo-1-methoxypropane

This protocol leverages the superior leaving group ability of the iodide to achieve asymmetric induction from a racemic mixture[1].

  • Solvent & Reagent Preparation: Dissolve 2-ethyl-6-methylaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that selectively solvates the base cation, leaving the aniline nitrogen naked and highly nucleophilic. This drastically lowers the activation energy for the SN2 attack[2].

  • Alkylating Agent Addition: Add racemic 2-Iodo-1-methoxypropane (1.2 eq).

    • Causality: The slight stoichiometric excess compensates for potential competitive elimination pathways (E2) that are inherent to secondary alkyl halides.

  • Catalyst & Base Injection: Introduce the chiral catalyst and a non-nucleophilic base (e.g., K₂CO₃).

    • Causality: The base acts as an acid scavenger to neutralize the generated hydrogen iodide (HI)[3]. Without it, HI would protonate the starting aniline, destroying its nucleophilicity and arresting the reaction.

  • Self-Validating Monitoring: Monitor the reaction continuously via GC-MS.

    • Validation Check: Do not quench based on the clock. The system validates its own completion when the GC-MS chromatogram shows the absolute disappearance of the starting aniline peak (m/z 135) and the stabilization of the product peak (m/z 207).

  • Quench & Isolation: Quench with cold water and extract with Ethyl Acetate (EtOAc).

    • Causality: Water rapidly hydrolyzes any unreacted alkylating agent and partitions the highly polar DMF into the aqueous layer, ensuring a clean organic phase for downstream column chromatography.

Protocol B: Classical SN2 Inversion using 1-Methoxypropan-2-yl methanesulfonate

This alternative is used when enantiopure starting materials are already available and strict inversion is desired[2].

  • Mesylate Activation: Dissolve enantiopure 1-Methoxypropan-2-yl methanesulfonate (1.0 eq) in acetonitrile.

  • Finkelstein Catalyst Addition: Add catalytic Sodium Iodide (NaI) (0.2 eq).

    • Causality: While the mesylate is a good leaving group, the reaction with sterically hindered anilines is sluggish. NaI initiates an in-situ Finkelstein reaction, temporarily converting the mesylate into the highly reactive 2-Iodo-1-methoxypropane intermediate, thereby accelerating the subsequent SN2 attack[2].

  • Nucleophile Addition: Add the aniline and heat to 60°C.

    • Causality: Elevated temperature provides the necessary thermal energy to overcome the severe steric hindrance of the secondary carbon during the Walden inversion[2].

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Check: The reaction is validated as complete only when the UV-active spot corresponding to the starting aniline is fully consumed.

Workflow Step1 1. Reagent Preparation Dry DMF, Degas with N2 Step2 2. Substrate Addition Aniline + Alkylating Agent Step1->Step2 Step3 3. Catalyst/Base Injection Maintain at 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring GC-MS tracking of Aniline Step3->Step4 Step5 5. Quench & Extraction H2O quench, EtOAc extraction Step4->Step5

Fig 2: Standardized self-validating workflow for the N-alkylation of hindered anilines.

Conclusion & Recommendations

For process chemists tasked with synthesizing complex molecules requiring a 1-methoxypropan-2-yl group, 2-Iodo-1-methoxypropane represents the premium reagent choice. Its superior leaving group kinetics bypass the need for harsh thermal conditions and eliminate the reliance on pre-resolved chiral pools when paired with modern enantioconvergent catalysts. While mesylates remain a viable alternative for strict inversion protocols, the iodide's ability to streamline the synthetic route directly from racemic mixtures offers unmatched operational efficiency.

References

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications.[Link]

  • US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)

Sources

Comparative

Confirming the structure of 2-Iodo-1-methoxypropane derivatives

Confirming the Structure of 2-Iodo-1-methoxypropane Derivatives: A Comparative Analytical Guide Introduction: The Regiochemical Challenge The synthesis of halogenated ethers, specifically 2-iodo-1-methoxypropane, is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Structure of 2-Iodo-1-methoxypropane Derivatives: A Comparative Analytical Guide

Introduction: The Regiochemical Challenge

The synthesis of halogenated ethers, specifically 2-iodo-1-methoxypropane, is a critical transformation in modern process chemistry. It serves as a vital intermediate in the enantioconvergent synthesis of complex agrochemicals, including the herbicide (S)-metolachlor[1].

However, synthesizing this compound via the haloetherification of allyl methyl ether frequently yields a mixture of Markovnikov and anti-Markovnikov products. Distinguishing the target 2-iodo-1-methoxypropane from its constitutional isomer, 1-iodo-2-methoxypropane , is a classic analytical bottleneck. Because both isomers share identical molecular weights and similar boiling points, researchers must rely on advanced spectroscopic and spectrometric platforms to confirm absolute regiochemistry.

This guide objectively compares the three primary analytical workflows used to elucidate these structures, providing the experimental causality and diagnostic data required for definitive assignment.

Comparative Overview of Analytical Platforms

When confirming the structure of iodo-ether derivatives, analytical platforms are evaluated based on their throughput, structural resolution, and susceptibility to isomeric ambiguity.

  • Platform A: 1D Nuclear Magnetic Resonance (1H & 13C NMR)

    • Performance: High throughput, excellent for pure samples. It exploits the unique shielding properties of heavy halogens.

    • Limitation: In complex crude mixtures, overlapping multiplets in the 1H spectrum can obscure assignments.

  • Platform B: 2D NMR Suite (HSQC, HMBC)

    • Performance:The Gold Standard. Provides absolute, indisputable atom-to-atom connectivity, completely resolving isomeric ambiguity.

    • Limitation: Requires higher sample concentrations, longer acquisition times, and high-field instrumentation (≥ 400 MHz).

  • Platform C: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

    • Performance: Unmatched for high-throughput reaction monitoring and trace analysis.

    • Limitation: Does not provide direct connectivity. Relies on the interpretation of fragmentation pathways, which can sometimes undergo complex rearrangements.

Diagnostic Data Comparison

The structural assignment of these isomers relies on two fundamental chemical principles: the Heavy-Atom Effect in NMR and Alpha-Cleavage in Mass Spectrometry.

The Heavy-Atom on Light-Atom (HALA) Effect

In 13C NMR, electronegative atoms typically deshield adjacent carbons, pushing their signals downfield. However, iodine exhibits a pronounced Heavy-Atom Effect (HALA)[2]. The large, diffuse electron cloud of the iodine atom induces strong spin-orbit coupling, which paradoxically shields the attached carbon nucleus, pushing its 13C signal significantly upfield (often < 30 ppm)[2].

Alpha-Cleavage in Ethers

In electron ionization (EI) mass spectrometry, aliphatic ethers undergo characteristic alpha-cleavage[3]. The homolytic cleavage of the C-C bond adjacent to the oxygen atom is driven by the thermodynamic stability of the resulting oxonium ion, which is stabilized by the oxygen's lone pair[3].

Table 1: Diagnostic Markers for Isomer Differentiation

Analytical Feature2-Iodo-1-methoxypropane (Target)1-Iodo-2-methoxypropane (Isomer)Causality / Rationale
13C NMR (C-I) ~ 20 - 30 ppm (CH)~ 5 - 10 ppm (CH2)HALA Effect: Iodine strongly shields the attached carbon. Primary C-I carbons are shielded more than secondary.
13C NMR (C-O) ~ 75 ppm (CH2)~ 75 ppm (CH)Electronegative oxygen heavily deshields the adjacent carbon.
GC-MS Base Peak m/z 45 [CH2=O-CH3]+m/z 59 [CH3-CH=O-CH3]+Alpha-cleavage: Driven by oxygen lone-pair stabilization of the adjacent carbocation.
1H NMR (CH-I) ~ 4.1 ppm (multiplet)~ 3.2 ppm (multiplet)Unlike 13C, proton signals are deshielded by iodine's inductive effect.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: 2D NMR Suite for Absolute Regiochemical Assignment

This protocol establishes the exact carbon skeleton connectivity, bypassing the ambiguities of 1D proton splitting patterns.

  • Self-Validating Sample Preparation: Dissolve 20 mg of the purified derivative in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The deuterium in CDCl3 provides a frequency lock for the spectrometer to prevent signal drift, while the TMS acts as an internal zero-reference, creating a self-validating baseline for exact chemical shift accuracy.

  • 1D 13C Acquisition: Acquire a standard 1D 13C{1H} spectrum utilizing a relaxation delay (d1) of 2.0 seconds.

    • Causality: An extended d1 ensures complete longitudinal relaxation of heavily shielded carbons (like the C-I carbon), preventing signal attenuation and allowing for accurate peak picking.

  • HSQC Mapping: Run a 2D 1H-13C HSQC experiment to map all directly bonded C-H pairs, correlating the ~4.1 ppm proton to the ~25 ppm carbon (confirming the CH-I group).

  • HMBC Execution: Execute a 2D HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: This is the definitive step. Observing a 3-bond correlation between the methoxy protons (~3.3 ppm) and the C1 carbon (~75 ppm) definitively proves the methoxy group is attached to the primary carbon, confirming the 2-iodo-1-methoxypropane structure.

Protocol 2: GC-EI-MS High-Throughput Screening

This protocol is ideal for rapid screening of crude haloetherification mixtures.

  • System Calibration: Inject a standard C8-C20 alkane mixture prior to sample analysis.

    • Causality: This establishes Kovats Retention Indices. By indexing the analyte against known alkanes, peak identification is based on standardized thermodynamic interactions with the stationary phase, rather than fluctuating daily retention times.

  • Sample Injection: Inject 1 µL of a 1 mg/mL solution of the analyte in hexane using a split ratio of 50:1 onto a non-polar capillary column (e.g., DB-5MS).

  • Standardized Ionization: Subject the eluent to 70 eV electron bombardment.

    • Causality: 70 eV provides a standardized energy transfer that consistently induces homolytic cleavage, ensuring the resulting mass spectra can be reliably compared against reference libraries.

  • Fragment Analysis: Extract ion chromatograms for m/z 45 and m/z 59. The dominance of m/z 45 confirms the 2-iodo-1-methoxypropane regioisomer.

Visualizing the Analytical Logic

The following diagrams map the logical progression of the analytical workflows and the specific molecular correlations used to confirm the structure.

Workflow Start Crude Reaction Mixture (Haloetherification) GCMS GC-EI-MS Screening (Identify Isomers) Start->GCMS AlphaCleavage Alpha-Cleavage Analysis m/z 45 vs m/z 59 GCMS->AlphaCleavage NMR1D 1D 13C NMR (Heavy-Atom Effect) AlphaCleavage->NMR1D  Isolate Major Product NMR2D 2D NMR Suite (HMBC/HSQC Connectivity) NMR1D->NMR2D Confirm Absolute Regiochemistry Confirmed NMR2D->Confirm

Caption: Workflow for differentiating 2-iodo-1-methoxypropane from its constitutional isomer.

HMBC H_OMe H-OMe (~3.3 ppm) C1 C1 (CH2-O) (~75 ppm) H_OMe->C1 3J HMBC H1 H1 (~3.6 ppm) C2 C2 (CH-I) (~25 ppm) H1->C2 2J/3J HMBC H3 H3 (CH3) (~1.9 ppm) H3->C1 3J HMBC H3->C2 2J HMBC

Caption: Key HMBC correlations establishing the regiochemistry of 2-iodo-1-methoxypropane.

References

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.
  • 13C Carbon NMR Spectroscopy. Chemistry Steps.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-Iodo-1-methoxypropane

Introduction & Chemical Profile 2-Iodo-1-methoxypropane (CAS: 22461-49-0) is a highly reactive alkylating agent frequently utilized in advanced drug development and organic synthesis. Because the iodide ion is an excepti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-Iodo-1-methoxypropane (CAS: 22461-49-0) is a highly reactive alkylating agent frequently utilized in advanced drug development and organic synthesis. Because the iodide ion is an exceptional leaving group, this compound is highly valued for facilitating complex nucleophilic substitution and carbon-carbon bond formation reactions[1]. For instance, it is a critical reagent in the enantioconvergent nucleophilic substitution required for the asymmetric synthesis of complex molecules like the herbicide (S)-metolachlor[2].

However, the same electrophilic reactivity that makes 2-Iodo-1-methoxypropane synthetically useful also renders it a potent biological hazard. Alkyl iodides can indiscriminately alkylate nucleophilic sites on human proteins and DNA. Establishing a rigorous, self-validating safety protocol is essential for any laboratory handling this reagent to ensure both scientific integrity and operator safety.

Hazard Assessment & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the first step in effective risk mitigation.

  • Photolytic Degradation: The carbon-iodine (C-I) bond is relatively weak compared to other halogens. Upon exposure to ultraviolet or ambient light, the bond undergoes homolytic cleavage, liberating iodine radicals that rapidly dimerize into molecular iodine (I₂). This degradation not only lowers the reagent's purity (often turning the liquid a dark brown or purple) but also increases its toxicity profile[3].

  • Toxicological Profile: Inhalation of alkyl iodide vapors can cause severe bronchial irritation, central nervous system depression, and potential liver or kidney damage upon prolonged exposure[4]. Dermal contact leads to rapid defatting of the skin, severe irritation, and systemic absorption of the alkylating agent[1][4].

  • Reactivity Hazards: It must be strictly segregated from strong oxidizing agents and strong bases to prevent highly exothermic reactions[1].

Quantitative Hazard & Storage Data
ParameterSpecification / RecommendationCausality / Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and suppresses vapor pressure.
Light Sensitivity Store in amber vialsPrevents UV-induced homolytic cleavage of the C-I bond[1].
Stabilization Copper wire or Silver foilScavenges free iodine radicals to prevent runaway degradation[3].
Ventilation Requirement > 100 linear feet per minute (fpm)Ensures vapor containment within the chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive alkyl iodides. The following self-validating PPE matrix must be strictly adhered to[1][5].

Protection ZoneRequired EquipmentMaterial SpecificationOperational Causality
Ocular/Face Safety Goggles & Face ShieldPolycarbonateProtects against micro-splashes during pressurized syringe transfers[5].
Dermal (Hands) Heavy-duty GlovesNitrile (Double-gloved) or VitonStandard latex offers zero resistance to halogenated organics. Viton is required for prolonged exposure or spill cleanup[6].
Respiratory Fume Hood / RespiratorNIOSH-approved organic vapor cartridgeRequired only if fume hood ventilation fails or during large spill response outside containment[5][6].
Body Lab Coat & FootwearFlame-retardant cotton, closed-toe shoesPrevents dermal absorption from accidental spills; synthetic fabrics may melt into the skin if secondary ignition occurs[7].

Operational Workflow: Nucleophilic Substitution Setup

Do not merely execute steps; verify them. This protocol integrates self-validating checkpoints to ensure absolute safety during the transfer and reaction of 2-Iodo-1-methoxypropane.

Step 1: Pre-Operation Verification

  • Action: Check the fume hood monitor.

  • Validation: Ensure the flow rate reads >100 fpm. If the alarm sounds or the flow is inadequate, immediately cap all reagents and abort the procedure.

Step 2: Inert Atmosphere Preparation

  • Action: Purge the reaction vessel and the reagent vial with dry Argon or Nitrogen.

  • Causality: Alkyl iodides are sensitive to oxidative degradation. An inert atmosphere prevents the formation of reactive peroxides and preserves the integrity of the C-I bond.

Step 3: Reagent Transfer

  • Action: Use a gas-tight glass syringe equipped with a non-coring needle. Never pour 2-Iodo-1-methoxypropane directly from the bottle.

  • Validation: Draw a slight excess of the reagent, invert the syringe, and expel any argon bubbles back into the reagent vial before transferring to the reaction flask.

Step 4: Controlled Addition

  • Action: Add the 2-Iodo-1-methoxypropane dropwise to the nucleophile solution at the specified temperature (often 0°C to room temperature).

  • Causality: Nucleophilic substitutions with highly active alkylating agents can be highly exothermic. Dropwise addition prevents thermal runaway.

Step 5: Immediate Decontamination

  • Action: Immediately rinse the syringe with a compatible organic solvent (e.g., acetone) directly into a designated "Halogenated Organic Waste" container.

Spill Response and Containment Logistics

In the event of a breach, immediate and calculated action is required. Do not use water to clean up alkyl iodide spills, as it is ineffective for non-soluble organic compounds and risks spreading the contamination into drainage systems[6].

Workflow A Spill Detected: 2-Iodo-1-methoxypropane B Assess Volume & Location A->B C Small Spill (< 50 mL) Inside Fume Hood B->C Minor D Large Spill (> 50 mL) Outside Fume Hood B->D Major E Don Heavy Nitrile Gloves & Face Shield C->E H Evacuate Lab & Isolate Area D->H F Apply Inert Absorbent (e.g., Vermiculite) E->F G Collect in Sealed Halogenated Waste Container F->G I Notify EHS / Safety Officer for Hazmat Response H->I

Figure 1. Decision matrix and operational workflow for alkyl iodide spill containment.

Step-by-Step Spill Cleanup (Small Spills < 50 mL)
  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Protect: Upgrade PPE to heavy-duty Viton or double-nitrile gloves[6].

  • Absorb: Cover the liquid completely with an inert absorbent material such as vermiculite or commercial chemical-adsorbent spill pillows[6].

  • Collect: Use a non-sparking plastic scoop to transfer the saturated absorbent into a sealable hazardous waste bag or rigid container.

  • Decontaminate: Wipe down the fume hood surface with a mild detergent solution, followed by an acetone wipe, disposing of all rags in the hazardous waste container.

Waste Disposal & Environmental Logistics

Improper disposal of halogenated organics poses severe environmental and regulatory risks.

  • Segregation: 2-Iodo-1-methoxypropane waste must be strictly segregated into containers labeled "Halogenated Organic Waste" . Never mix halogenated waste with non-halogenated solvents, strong oxidizers, or aqueous waste streams[6].

  • Drain Disposal Prohibition: Under no circumstances should this chemical or its solutions be flushed down the drain. It is toxic to aquatic life and will persist in environmental water systems[5][6].

  • Final Destruction: The only acceptable method for the final disposal of alkyl iodides is high-temperature incineration by a licensed hazardous waste management facility, equipped with scrubbers to neutralize the resulting hydrogen iodide (HI) gas.

References[1] Title: Buy Ethyl Iodide (iodoethane) – Alkylation Reagent Supplier - Chemical Bull

Source: chemicalbull.com URL: 3] Title: CAS 6485-58-1: iodo(ngcontent-ng-c548402394="" class="ng-star-inserted">2H_5)ethane | CymitQuimica Source: cymitquimica.com URL: 7] Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications Source: acs.org URL: 6] Title: Safety Manual Department of Chemistry Faculty of Science Chulalongkorn University Source: chula.ac.th URL: 5] Title: Sodium Iodide - Applications, Safety, and Uses in Chemical and Medical Industries Source: chemiis.com URL: 2] Title: Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications Source: acs.org URL: 4] Title: Contents - Emergency and Safety Services - UCCS Source: uccs.edu URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodo-1-methoxypropane
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